molecular formula C7H14ClN B2995641 2-Cyclobutylazetidine hydrochloride CAS No. 2138033-84-6

2-Cyclobutylazetidine hydrochloride

Número de catálogo: B2995641
Número CAS: 2138033-84-6
Peso molecular: 147.65
Clave InChI: HRUJPNBMJIHMLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclobutylazetidine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.65. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclobutylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-cyclobutylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUJPNBMJIHMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138033-84-6
Record name 2-cyclobutylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Cyclobutylazetidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of saturated heterocycles. 2-Cyclobutylazetidine hydrochloride has emerged as a highly versatile, stereochemically rich building block. By fusing the conformational rigidity of an azetidine ring with the lipophilic bulk of a cyclobutyl motif, this scaffold offers unique exit vectors and fine-tuned physicochemical properties. This whitepaper provides an in-depth analysis of its molecular architecture, details self-validating protocols for its characterization, and explores its application in rational drug design.

Molecular Architecture & Quantitative Data

Azetidines serve as excellent bioisosteres for larger saturated heterocycles like piperidines and pyrrolidines, often improving metabolic stability and altering basicity due to their inherent ring strain[1]. The addition of a cyclobutyl group at the C2 position introduces steric hindrance around the nitrogen atom, which further depresses the pKa while predictably increasing the partition coefficient (LogP)[2].

Below is a consolidated physicochemical profile of 2-cyclobutylazetidine hydrochloride:

PropertyValueSource / Methodology
Chemical Name 2-Cyclobutylazetidine hydrochlorideIUPAC Nomenclature
CAS Number 2138033-84-6Chemical Registry[3]
Molecular Formula C7H14ClN (Salt) / C7H13N (Free Base)Structural Analysis
Molecular Weight 147.64 g/mol (Salt)Calculated[3]
Free Base MW 111.18 g/mol Calculated[4]
Predicted pKa (Secondary Amine) 9.5 – 10.2Analogue Extrapolation[1]
Predicted LogP (Free Base) 1.5 – 2.0Fragment-based Calculation[5]
Physical State Solid (White to off-white powder)Standard Salt Properties

Pharmacological Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I approach lead optimization not just as a structural exercise, but as a manipulation of physical properties to drive biological outcomes.

The azetidine core inherently possesses a lower pKa than a standard piperidine. This is caused by the increased s-character of the nitrogen lone pair, a direct consequence of the 90° bond angles forced by the four-membered ring[6]. A lower pKa means a higher fraction of the drug remains un-ionized at physiological pH (7.4), which is a critical driver for passive membrane permeability.

Furthermore, appending the cyclobutyl ring serves two causal purposes:

  • Lipophilic Shielding: It increases the lipophilicity (LogD) of the molecule, which enhances target residence time in hydrophobic binding pockets[5].

  • Metabolic Blocking: The steric bulk of the cyclobutyl group restricts the conformational freedom of the azetidine ring and physically shields the alpha-carbons from cytochrome P450-mediated oxidation, thereby extending the molecule's half-life[2].

MedChem_Logic N1 Azetidine Core • Lower pKa • Reduced H-bond donor • Altered exit vectors N3 2-Cyclobutylazetidine • Optimal LogD • Tuned basicity • Membrane permeability N1->N3 N2 Cyclobutyl Motif • Increased lipophilicity • Conformational restriction • Metabolic stability N2->N3 N4 Target Binding • Enhanced residence time • Reduced off-target toxicity N3->N4

Figure 1: Rational design logic combining azetidine and cyclobutyl motifs for lead optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the physicochemical characterization of 2-cyclobutylazetidine derivatives must rely on self-validating systems. The following protocols are designed with internal checks to prevent false data generation.

Protocol A: Potentiometric Determination of pKa

Causality: The ionization state of the azetidine nitrogen dictates both aqueous solubility and lipid bilayer permeability. Potentiometry is the gold standard, but electrode drift can ruin data. We utilize a Gran plot methodology to mathematically validate the Nernstian response of the electrode during the experiment.

  • Electrode Calibration (Self-Validation Step): Titrate a standard solution of potassium hydrogen phthalate (KHP) with 0.1 M NaOH. Generate a Gran plot (volume vs. anti-log of pH). A linear regression with R2>0.995 validates the electrode's Nernstian behavior.

  • Sample Preparation: Dissolve 2.0 mg of 2-cyclobutylazetidine hydrochloride in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl background matches physiological ionic strength, ensuring the measured pKa translates accurately to in vivo conditions.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket at 25.0 ± 0.1 °C. Causality: The nitrogen blanket prevents atmospheric CO2​ from dissolving and forming carbonic acid, which would artificially skew the basic pKa reading.

  • Data Analysis: Determine the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask Method for LogP/LogD Profiling

Causality: Lipophilicity drives clearance and volume of distribution. The shake-flask method is prone to errors from microemulsions or precipitation. This protocol uses a strict mass-balance check to self-validate the integrity of the phase separation.

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours, then separate. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would corrupt concentration calculations.

  • Partitioning: Dissolve the free-based 2-cyclobutylazetidine in the pre-saturated aqueous buffer (1 mg/mL). Add an equal volume of pre-saturated 1-octanol. Shake at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes. Causality: Gravity separation is insufficient; centrifugation is required to break invisible microemulsions that would cause aqueous contamination in the octanol phase.

  • Quantification & Mass Balance (Self-Validation Step): Analyze both phases via LC-MS/MS. Calculate the total mass recovered ( Massaq​+Massorg​ ). If the recovery is < 95% of the starting mass, the compound has aggregated at the interface or precipitated, and the LogD value is rejected. If > 95%, calculate LogD=log([Org]/[Aq]) .

Physicochemical_Workflow A 2-Cyclobutylazetidine HCl (Starting Material) B Free-Basing & Purification (pH Adjustment) A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask Method (LogP/LogD Profiling) B->D E Data Validation (Gran Plot & Mass Balance) C->E D->E F In Vitro ADME (Microsomal Clearance) E->F

Figure 2: Standardized physicochemical profiling workflow for 2-cyclobutylazetidine derivatives.

Applications in Drug Discovery

The unique combination of properties offered by 2-cyclobutylazetidine has led to its successful integration into several advanced drug discovery programs.

For example, in the development of ketohexokinase (KHK) inhibitors, patent literature (e.g., WO2022212194A1) highlights the substitution of standard amines with 2-cyclobutylazetidine to optimize the pharmacokinetic profile of cyclopenta[d]pyrimidine derivatives[7]. By replacing a highly basic, flexible amine with the sterically hindered, semi-rigid 2-cyclobutylazetidine, researchers can effectively lower the intrinsic clearance of the molecule while maintaining the critical hydrogen-bond acceptor interactions required for target engagement.

Similarly, in the pursuit of small-molecule STAT3 inhibitors, azetidine amides have shown potent activity[8]. The incorporation of bulky, lipophilic groups adjacent to the azetidine nitrogen—such as a cyclobutyl ring—can modulate the molecule's permeability across tumor cell membranes, trading excessive aqueous solubility for the lipophilicity required to penetrate solid tumors[8].

Ultimately, 2-cyclobutylazetidine hydrochloride represents a sophisticated tool in the medicinal chemist's arsenal, allowing for the precise tuning of a molecule's physicochemical landscape to achieve optimal in vivo efficacy.

References

  • Product Index - AA Blocks. Source: aablocks.com. URL:[Link]

  • WO2022212194A1 - Khk inhibitors - Google Patents. Source: google.com.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. Source: researchgate.net. URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. Source: acs.org. URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]

Sources

The Strategic Role of 2-Cyclobutylazetidine Hydrochloride in Modern Drug Discovery: Escaping Flatland with sp³-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a defining paradigm in contemporary medicinal chemistry. This shift, often termed "escaping flatland," directly correlates with improved clinical success rates by enhancing aqueous solubility, mitigating off-target toxicity, and unlocking novel binding vectors[1]. Among the vanguard of these saturated heterocycles is 2-Cyclobutylazetidine hydrochloride , a privileged building block that synergizes the bioisosteric utility of the azetidine ring with the steric and lipophilic modulation of a cyclobutyl appendage[2]. This technical guide elucidates the physicochemical rationale, structural advantages, and validated synthetic workflows for integrating this versatile scaffold into lead optimization pipelines.

Mechanistic Rationale: The Azetidine-Cyclobutyl Synergy

The Azetidine Core as a Privileged Bioisostere

Azetidines are four-membered, saturated nitrogen-containing heterocycles. In drug design, they are frequently deployed as bioisosteres for larger cyclic amines like pyrrolidines, piperidines, and morpholines[3]. The substitution of a pyrrolidine with an azetidine typically yields three profound pharmacological benefits:

  • pKa Modulation: The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the basicity (pKa ~10.4) compared to pyrrolidines (pKa ~11.3), which can enhance membrane permeability and reduce hERG liability[4].

  • Conformational Rigidity: The puckered conformation of the azetidine ring restricts the conformational ensemble, reducing the entropic penalty upon target binding[3].

  • Metabolic Stability: The compact nature of the ring often shields adjacent α-carbons from cytochrome P450-mediated oxidation[5].

The "Stretched" Cyclobutyl Vector

The functionalization of the azetidine ring at the 2-position with a cyclobutyl group creates a "stretched" analogue that fundamentally alters the molecule's exit vectors[2]. The cyclobutyl moiety acts as a lipophilic shield, providing immense steric bulk that further protects the azetidine nitrogen from unwanted metabolic N-dealkylation or oxidation. Furthermore, this specific geometry allows the sp³-rich fragment to probe deep, cryptic hydrophobic pockets within target proteins that planar aromatic rings simply cannot access[5].

PK_PD_Logic Core Lead Compound (Flat, High LogP) Strategy Bioisosteric Replacement (2-Cyclobutylazetidine) Core->Strategy Fsp3 Increase Fsp3 Fraction Strategy->Fsp3 Steric Introduce Steric Bulk (Cyclobutyl) Strategy->Steric Basicity Modulate pKa (Azetidine Core) Strategy->Basicity Solubility Improved Aqueous Solubility Fsp3->Solubility Metabolism Enhanced Metabolic Stability (CYP450) Steric->Metabolism Binding Novel 3D Exit Vectors (Target Affinity) Steric->Binding Basicity->Binding

Fig 1. Logical flow of PK/PD optimization utilizing the 2-Cyclobutylazetidine scaffold.

Physicochemical Profile & Data Presentation

Handling free-base azetidines can be synthetically challenging due to their volatility, hygroscopicity, and susceptibility to oxidative degradation. Consequently, 2-Cyclobutylazetidine is commercially supplied and utilized as a hydrochloride salt (CAS: 2138033-84-6)[6]. The salt form ensures crystalline stability, precise stoichiometric weighing for high-throughput parallel synthesis, and extended shelf-life[6].

Table 1: Comparative Physicochemical Properties
PropertyPyrrolidine (Standard)Unsubstituted Azetidine2-Cyclobutylazetidine HCl
Ring Size 5-membered4-membered4-membered + 4-membered substituent
Molecular Weight 71.12 g/mol 57.10 g/mol 147.64 g/mol (as HCl salt)
Fsp³ Contribution High (1.0)High (1.0)Very High (1.0)
Relative pKa ~11.3~10.4~10.0 (Sterically modulated)
Conformational State Flexible (Envelope)Constrained (Puckered)Highly Constrained (Dual Ring System)
Metabolic Stability Susceptible to α-oxidationModerately StableHighly Stable (Steric shielding)

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

To effectively utilize 2-Cyclobutylazetidine hydrochloride in a drug discovery campaign, chemists frequently employ it as a nucleophile in SNAr reactions to decorate heteroaromatic cores (e.g., pyrimidines, pyridines, or quinazolines).

Causality in Experimental Design
  • Base Selection: Because the building block is an HCl salt, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) must be used in excess. The first equivalent liberates the free reactive amine, while subsequent equivalents scavenge the acid byproduct generated during the substitution.

  • Solvent Selection: Polar aprotic solvents (DMF or NMP) are mandatory. They stabilize the highly polarized Meisenheimer complex transition state without hydrogen-bonding to the nucleophilic azetidine nitrogen, thereby maximizing reaction kinetics.

Self-Validating Protocol: SNAr Integration

Step 1: Reagent Preparation

  • Weigh the electrophilic heteroaryl halide (1.0 eq) and 2-Cyclobutylazetidine hydrochloride (1.2 eq) into a dry, microwave-safe reaction vial.

  • Validation Check: Ensure the HCl salt is a free-flowing powder; clumping indicates moisture ingress which can hydrolyze the electrophile.

Step 2: Base & Solvent Addition

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free amine.

Step 3: Reaction Execution

  • Seal the vial and heat to 90°C using an oil bath or microwave reactor.

  • Self-Validating Check (LC-MS): After 2 hours, sample the reaction. The protocol dictates that the reaction must only proceed to workup when LC-MS confirms >95% consumption of the starting electrophile and the emergence of the product mass [M+H]⁺. If <95%, increase temperature by 10°C or add 0.5 eq of the amine salt.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

SNAr_Workflow Start Electrophile (Heteroaryl Halide) Reaction SNAr Reaction (DMF, 90°C) Start->Reaction Amine 2-Cyclobutylazetidine HCl Base Base Addition (DIPEA, 3.0 eq) Amine->Base Liberate Free Amine Base->Reaction Workup Aqueous Workup & LiCl Wash (Remove DMF) Reaction->Workup LC-MS Validation (>95% Conversion) Product Target Scaffold (Substituted Azetidine) Workup->Product Flash Chromatography

Fig 2. Self-validating SNAr integration workflow for 2-Cyclobutylazetidine HCl.

Conclusion

The incorporation of 2-Cyclobutylazetidine hydrochloride represents a highly sophisticated approach to lead optimization. By leveraging the low basicity and rigidity of the azetidine core alongside the steric bulk and unique 3D exit vectors of the cyclobutyl group, medicinal chemists can systematically overcome liabilities associated with flat, lipophilic planar molecules[7]. Adhering to the rigorous, self-validating synthetic protocols outlined above ensures reproducible integration of this sp³-rich building block into next-generation therapeutics.

References

  • [6] Title: 2-Cyclobutylazetidine hydrochloride - CymitQuimica Source: cymitquimica.com URL:

  • [3] Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: benchchem.com URL:

  • [2] Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: acs.org URL:

  • [4] Title: Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: researchgate.net URL:

  • [1] Title: Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: nih.gov URL:

  • [7] Title: Iridium(I)-Catalyzed α-C(sp3)–H Alkylation of Saturated Azacycles Source: acs.org URL:

  • [5] Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: researchgate.net URL:

Sources

Ionization Dynamics and Physicochemical Profiling of 2-Cyclobutylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, saturated nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties, improve metabolic stability, and serve as rigid bioisosteres for acyclic amines. Among these, the azetidine scaffold has emerged as a critical building block . However, the introduction of bulky substituents, such as a cyclobutyl group at the alpha position, fundamentally alters the thermodynamic and ionization landscape of the molecule.

This whitepaper provides a comprehensive analysis of the pKa​ values, ionization properties, and experimental profiling methodologies for 2-Cyclobutylazetidine hydrochloride (CAS: 2138033-84-6) . By understanding the causal relationship between steric hindrance, solvation energies, and ionization, researchers can better predict the pharmacokinetic (PK) behavior of drug candidates incorporating this scaffold .

Structural and Electronic Profiling

The Baseline Basicity of Azetidine

To understand 2-cyclobutylazetidine, we must first examine the parent heterocycle. Azetidine is a four-membered, saturated azacycloalkane with a measured pKa​ of 11.29 in water at 25°C .

The high basicity of azetidine is initially counterintuitive. The inherent ring strain compresses the C–N–C bond angle to approximately 93° [[1]]([Link]). According to Bent's rule, this forces the internal C-N bonds to adopt higher p-character, which consequently increases the s-character of the nitrogen lone pair. Typically, increased s-character (holding electrons closer to the nucleus) reduces basicity. However, protonation of the azetidine nitrogen relieves significant steric and torsional strain within the puckered ring. This thermodynamic relief heavily favors the conjugate acid, resulting in a strong base comparable to unstrained secondary amines like pyrrolidine ( pKa​ 11.27) .

The Impact of the 2-Cyclobutyl Substitution

When a cyclobutyl group is introduced at the C2 position, two competing electronic and spatial effects dictate the new pKa​ :

  • Inductive Effect (+I): The alkyl nature of the cyclobutyl ring is weakly electron-donating. Theoretically, this pushes electron density toward the nitrogen, which would marginally increase basicity.

  • Steric Desolvation (Dominant Effect): In aqueous environments, the stability of the protonated amine (conjugate acid) relies heavily on hydrogen bonding with surrounding water molecules. The bulky cyclobutyl ring creates a massive steric shield adjacent to the nitrogen. This physical barrier prevents water molecules from optimally solvating the localized positive charge.

Because the loss of solvation energy severely destabilizes the conjugate acid, the molecule becomes more prone to yielding its proton. Consequently, the steric desolvation effect overrides the inductive effect, lowering the pKa​ of 2-cyclobutylazetidine to an estimated 10.85 .

Salt Formulation Rationale

The free base of 2-cyclobutylazetidine (Molecular Weight: 111.18 g/mol ) is a volatile, air-sensitive liquid . To ensure analytical precision and long-term stability, it is commercially synthesized and utilized as a hydrochloride salt (Molecular Weight: 147.64 g/mol ) . The HCl salt is a stable, crystalline solid that is highly miscible in aqueous buffers, making it the standard for biological and chemical assays.

Quantitative Data Summary
PropertyAzetidine2-Methylazetidine2-Cyclobutylazetidine HCl
CAS Number 503-29-719812-49-82138033-84-6
Molecular Weight 57.09 g/mol 71.12 g/mol 147.64 g/mol (Salt)
Physical State (RT) Volatile LiquidVolatile LiquidCrystalline Solid
pKa​ (Aqueous, 25°C) 11.29~11.10~10.85 (Estimated)
LogD (pH 7.4) < -2.0< -1.5~ -0.5
Aqueous Solvation OptimalModerateSterically Hindered

Experimental Methodologies for pKa​ Determination

To empirically validate the ionization properties of 2-cyclobutylazetidine hydrochloride, a self-validating, orthogonal testing approach is required. Below are the definitive protocols for determining its pKa​ .

Protocol A: Potentiometric Titration (Primary Method)

Potentiometry remains the gold standard for pKa​ determination, relying on the precise measurement of pH changes as a function of added titrant volume.

Causality & System Design:

  • Ionic Strength Maintenance: The use of 0.15 M KCl ensures that the activity coefficients of the ionic species remain constant. Without this, the shifting ionic strength during titration would cause the measured concentration-based pKa′​ to drift from the true thermodynamic pKa​ .

  • Nitrogen Blanket: Highly basic amines act as carbon dioxide scavengers, forming carbamates or dissolving CO2​ to form carbonic acid. A continuous N2​ purge prevents atmospheric CO2​ from skewing the alkaline region of the titration curve.

Step-by-Step Workflow:

  • System Suitability: Calibrate the glass-bulb pH electrode using NIST-traceable buffers (pH 4.01, 7.00, and 10.01). Titrate a known standard (e.g., benzylamine, pKa​ 9.33) to verify titrant molarity and electrode linearity.

  • Sample Preparation: Dissolve exactly 1.0 mM of 2-cyclobutylazetidine hydrochloride in 50 mL of 0.15 M KCl solution.

  • Environmental Control: Submerge the titration vessel in a water bath strictly maintained at 25.0 ± 0.1°C. Introduce a gentle stream of N2​ gas above the liquid surface.

  • Titration Execution: Dispense 0.1 M NaOH in 0.05 mL increments using an automated micro-burette. Record the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the pH against the volume of NaOH. Utilize a Bjerrum plot to determine the average number of bound protons ( ) and extract the pKa​ at nˉ=0.5 using non-linear regression.

Fig 1. Potentiometric titration workflow for thermodynamic pKa determination.

Protocol B: Capillary Electrophoresis - Mass Spectrometry (CE-MS)

Because 2-cyclobutylazetidine lacks a conjugated π -system, it exhibits negligible UV absorbance. CE-MS provides an orthogonal, highly sensitive validation method by measuring the effective electrophoretic mobility of the molecule across different pH environments.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of volatile background electrolytes (BGEs) ranging from pH 8.0 to 12.0 (e.g., ammonium acetate/ammonia buffers).

  • Capillary Conditioning: Flush a fused-silica capillary (50 µm internal diameter) sequentially with 1 M NaOH, ultrapure water, and the target BGE.

  • Injection: Hydrodynamically inject the sample (50 mbar for 5 seconds) alongside a neutral electroosmotic flow (EOF) marker (e.g., DMSO).

  • Separation & Detection: Apply a separation voltage of 20 kV. Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to detect the m/z 112.11 [M+H]+ species .

  • Mobility Calculation: Calculate the effective mobility ( μeff​ ) at each pH. The inflection point of the resulting sigmoidal μeff​ vs. pH curve represents the exact pKa​ .

Pharmacokinetic Implications and Drug Design

The ionization state of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Predicting basicity is essential for early drug discovery success . With a pKa​ of ~10.85, 2-cyclobutylazetidine is a highly basic amine.

Physiological Ionization

Using the Henderson-Hasselbalch equation ( pH=pKa​+log[Ionized][Unionized]​ ), we can determine that at physiological blood plasma pH (7.4), the compound is >99.9% ionized . This permanent positive charge at physiological pH severely restricts passive transcellular diffusion across lipophilic cell membranes. Drug candidates utilizing this scaffold will likely require active transport mechanisms (e.g., SLC transporters) or must be formulated as prodrugs to achieve oral bioavailability.

Subcellular Distribution and Lysosomal Trapping

Highly basic, lipophilic amines are notorious for subcellular sequestration. While the bulk of the drug is ionized in the cytosol (pH 7.0), the minute unionized fraction can diffuse across the membrane of lysosomes.

Lysosomes maintain an acidic internal environment (pH ~4.5). Once the unionized free base enters the lysosome, it is immediately and completely protonated. Because the lysosomal membrane is impermeable to the ionized conjugate acid, the molecule becomes trapped. This phenomenon, known as ion trapping , leads to massive intracellular accumulation, artificially inflating the drug's Volume of Distribution ( Vd​ ) and potentially inducing phospholipidosis—a critical toxicological liability in drug development.

Fig 2. Subcellular distribution and lysosomal ion trapping risk of highly basic azetidines.

Conclusion

2-Cyclobutylazetidine hydrochloride represents a structurally fascinating and synthetically valuable scaffold. While the parent azetidine ring possesses a high pKa​ of 11.29 due to strain relief upon protonation, the introduction of the alpha-cyclobutyl group induces steric desolvation, lowering the pKa​ to approximately 10.85. Understanding these precise ionization dynamics—and validating them through rigorous potentiometric and electrophoretic protocols—is paramount for medicinal chemists aiming to optimize the pharmacokinetic and safety profiles of next-generation therapeutics.

References

  • PubChem , "Azetidine | C3H7N | CID 10422 - Structure, Chemical Names, Physical and Chemical Properties", National Institutes of Health (NIH). Available at:[Link]

  • PubChemLite , "2-cyclobutylazetidine hydrochloride (C7H13N)", Université du Luxembourg. Available at:[Link]

  • ResearchGate , "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties", ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: Optimization of Free-Basing Protocols for 2-Cyclobutylazetidine Hydrochloride in Nucleophilic Substitution Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Context

2-Cyclobutylazetidine is an increasingly valuable building block in modern medicinal chemistry, frequently utilized as a versatile small molecule scaffold[1] to introduce rigid, lipophilic basic centers into drug candidates. Its incorporation is notably documented in the synthesis of complex pharmaceutical agents, such as ketohexokinase (KHK) inhibitors[2].

Because the free amine is prone to degradation and volatility, it is commercially supplied and stored as a stable hydrochloride salt (2-Cyclobutylazetidine hydrochloride)[1]. However, the protonated nitrogen in the salt form lacks the lone pair necessary to act as a nucleophile. To utilize this scaffold in nucleophilic substitution reactions (e.g., SN2 alkylations or SNAr cross-couplings), the amine must be effectively "free-based" (deprotonated). This application note details the mechanistic rationale and optimized protocols for both in situ and extractive free-basing of 2-cyclobutylazetidine hydrochloride.

Physicochemical Properties

Understanding the physical properties of the substrate is critical for selecting the correct solvent system and isolation technique.

PropertyValue
Compound Name 2-Cyclobutylazetidine hydrochloride
CAS Number 2138033-84-6[1][3]
Molecular Formula C7H14ClN[1]
Molecular Weight (Salt) 147.64 g/mol [1]
Molecular Weight (Free Base) 111.19 g/mol [4]
SMILES C1CC(C2CCN2)C1.Cl[3]
Purity Standard Min. 95%[1]

Mechanistic Rationale and Workflow Design

The conversion of the hydrochloride salt to the free base requires a base with a pKaH (pKa of the conjugate acid) higher than that of the azetidine nitrogen (typically ~10.4 for alkyl-substituted azetidines).

Causality in Base Selection:

  • For In Situ Reactions: N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (K2CO3, Cs2CO3) are preferred. DIPEA is highly basic but sterically hindered, ensuring it acts purely as a proton sponge without competing with the 2-cyclobutylazetidine as a nucleophile.

  • Volatility Risks: The free base form of 2-cyclobutylazetidine has a low molecular weight (111.19 g/mol )[4]. If an extractive workup is chosen, the free amine is highly susceptible to loss during solvent evaporation under reduced pressure. Therefore, in situ free-basing is the strongly recommended self-validating system for maximizing yield in substitution workflows.

G A 2-Cyclobutylazetidine HCl (Non-nucleophilic) B Base Addition (DIPEA or K2CO3) A->B Deprotonation C Free Base (Active Nucleophile) B->C E Substitution Product (N-Alkylated/Arylated) C->E SN2 / SNAr D Electrophile (R-X) D->E

Reaction pathway for the free-basing and nucleophilic substitution of 2-cyclobutylazetidine.

Experimental Protocols

Protocol A: In Situ Free-Basing (Recommended for SN2 / SNAr)

This method avoids the isolation of the volatile free amine, directly utilizing it in the reaction matrix.

  • Preparation: Charge an oven-dried reaction vessel with 2-Cyclobutylazetidine hydrochloride (1.0 equivalent) and a magnetic stir bar.

  • Solvation: Add anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)) to achieve a substrate concentration of 0.1 M to 0.5 M.

    • Expert Insight: Anhydrous solvents are critical to prevent the competitive hydrolysis of the downstream electrophile.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 equivalents) dropwise at room temperature.

    • Expert Insight: 1.0 equivalent of DIPEA is consumed to neutralize the HCl salt. The remaining 1.5–2.0 equivalents serve as an acid scavenger for the subsequent substitution reaction (which generates HX as a byproduct).

  • Activation: Stir the mixture for 15–20 minutes at room temperature to ensure complete liberation of the free amine. The solution should become homogeneous, though slight turbidity from DIPEA·HCl precipitation may occur depending on the solvent.

  • Substitution: Add the desired electrophile (1.0 to 1.1 equivalents). Heat the reaction mixture as required by the specific electrophile's reactivity profile (e.g., 60–80 °C for SNAr on deactivated heteroaryls).

Protocol B: Extractive Free-Basing (For Isolation Purposes)

Use this protocol only if the pure free base must be isolated for analytical characterization or for reactions incompatible with DIPEA·HCl salts.

  • Suspension: Suspend 2-Cyclobutylazetidine hydrochloride (1.0 equivalent) in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath to minimize the volatility of the resulting free amine.

  • Basification: Slowly add 1M aqueous NaOH (1.1 equivalents) dropwise under vigorous stirring.

    • Expert Insight: A slight excess of strong base ensures complete deprotonation, driving the amine entirely into the organic phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with two additional portions of DCM. Combine all organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Filter to remove the drying agent.

  • Concentration (CRITICAL STEP): Carefully concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Expert Insight:Do not exceed a water bath temperature of 20 °C, and avoid high vacuum (< 50 mbar). The free base (MW 111.19 g/mol )[4] is highly volatile and will co-evaporate with DCM if aggressive concentration parameters are used.

References

  • Google Patents.WO2022212194A1 - Khk inhibitors. Retrieved March 12, 2026.

Sources

Application Notes and Protocols for Utilizing 2-Cyclobutylazetidine Hydrochloride in High-Throughput Screening (HTS) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its unique structural properties, including high ring strain and a three-dimensional conformation, offer distinct advantages in drug design.[1] When incorporated into a larger molecule, the azetidine moiety can enhance metabolic stability, improve aqueous solubility, and refine target-binding affinity.[3] These favorable characteristics have led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[3] The growing body of research on azetidine-containing compounds highlights their potential across various therapeutic areas, including neurodegenerative and inflammatory diseases.[1]

This application note focuses on 2-Cyclobutylazetidine hydrochloride, a versatile building block for constructing novel chemical libraries for high-throughput screening (HTS). Its structure combines the beneficial properties of the azetidine ring with the sp³-richness of a cyclobutane substituent, offering a unique vector for exploring chemical space. We will provide a comprehensive guide for incorporating this scaffold into HTS workflows, from library design considerations to detailed screening protocols and data analysis.

Chemical Profile: 2-Cyclobutylazetidine Hydrochloride

PropertyValueSource
CAS Number 2138033-84-6[4]
Molecular Formula C₇H₁₄ClN[4]
Molecular Weight 147.64 g/mol [4]
Description Versatile small molecule scaffold[4]
Purity Min. 95%[4]

Conceptual HTS Workflow for a 2-Cyclobutylazetidine-Based Library

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify potential therapeutic agents.[5][6] An HTS campaign utilizing a library derived from 2-Cyclobutylazetidine hydrochloride would typically follow the workflow outlined below.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis & Hit Identification A Library Design & Synthesis (2-Cyclobutylazetidine Core) B Compound Management (Solubilization & Plating) A->B Library ready D Automated HTS (e.g., Fluorescence-based Assay) B->D Compound plates C Assay Development & Optimization C->D Optimized assay E Primary Screen Data (Raw Data Collection) D->E Signal readout F Data Normalization & Quality Control (Z'-factor) E->F Data processing G Hit Identification (Thresholding) F->G Quality-controlled data H Dose-Response & IC50 (Confirmation & Potency) G->H Primary hits I SAR Analysis H->I Confirmed hits

Caption: High-level overview of an HTS workflow for a 2-Cyclobutylazetidine-based library.

Part 1: Library Preparation and Compound Management

The successful execution of an HTS campaign begins with the careful preparation and management of the compound library.

Protocol 1.1: Solubilization and Plating of 2-Cyclobutylazetidine Hydrochloride Derivatives

Objective: To prepare a master stock solution of the 2-Cyclobutylazetidine hydrochloride-derived library and create assay-ready plates.

Materials:

  • 2-Cyclobutylazetidine hydrochloride-based compound library

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acoustic liquid handler or multichannel pipette

  • 384-well microplates (e.g., polypropylene for compound storage, polystyrene for assays)

  • Plate sealer

Procedure:

  • Master Stock Preparation:

    • Allow the library compounds to equilibrate to room temperature to prevent water condensation.

    • Prepare a 10 mM master stock solution of each compound by dissolving the appropriate amount of solid in anhydrous DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Intermediate Plate Preparation:

    • Using an automated liquid handler, create an intermediate plate by diluting the 10 mM master stock to 1 mM in DMSO. This reduces the number of freeze-thaw cycles on the master stock.

  • Assay-Ready Plate Preparation:

    • From the intermediate plate, perform a serial dilution to create assay-ready plates at various concentrations. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • For dose-response follow-up, create a concentration gradient (e.g., 100 µM to 1 nM).

    • Seal the plates and store them at -20°C until use.

Expert Insight: The choice of DMSO as a solvent is standard in HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. However, it is crucial to keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced artifacts.

Part 2: High-Throughput Screening Assay

The following is a generalized protocol for a fluorescence-based biochemical assay, which is a common format in HTS.[6] This protocol should be adapted based on the specific biological target.

Protocol 2.1: Fluorescence-Based Biochemical HTS Assay

Objective: To screen the 2-Cyclobutylazetidine-based library for inhibitors of a target enzyme.

Materials:

  • Assay-ready compound plates

  • Target enzyme

  • Fluorogenic substrate

  • Assay buffer

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well black, flat-bottom assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compounds from the assay-ready plates into the 384-well black assay plates.

    • Include columns with positive control inhibitor and DMSO as a negative control.

  • Enzyme Addition:

    • Add the target enzyme, diluted in assay buffer, to all wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths over a set period (kinetic read) or at a single time point (endpoint read).

Data Analysis and Quality Control:

The reliability of HTS data is assessed using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

  • Interpretation: A Z'-factor > 0.5 is generally considered indicative of a robust and reliable assay.

Z_Factor cluster_controls Control Signals cluster_assay_quality Assay Quality A Positive Control (Max Inhibition) C Z' > 0.5 (Excellent Assay) A->C Large signal window & low variability D 0 < Z' < 0.5 (Acceptable Assay) A->D Small signal window or high variability E Z' < 0 (Unacceptable Assay) A->E Overlapping signals B Negative Control (No Inhibition) B->C B->D B->E

Caption: Relationship between control signals and the resulting Z'-factor for assay quality assessment.

Part 3: Hit Confirmation and Follow-Up

Compounds that show significant activity in the primary screen ("hits") must undergo further testing to confirm their activity and determine their potency.

Protocol 3.1: Dose-Response Analysis and IC₅₀ Determination

Objective: To determine the potency of hit compounds by measuring their activity across a range of concentrations.

Procedure:

  • Plate Preparation:

    • Prepare a serial dilution of the hit compounds, typically in a 10-point concentration gradient.

    • Transfer these dilutions to a new 384-well assay plate.

  • Assay Execution:

    • Perform the same fluorescence-based assay as described in Protocol 2.1.

  • Data Analysis:

    • Normalize the data relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Conclusion

2-Cyclobutylazetidine hydrochloride represents a valuable starting point for the generation of novel chemical entities for drug discovery. Its unique structural features make it an attractive scaffold for building libraries with favorable physicochemical properties. By following the detailed protocols and workflows outlined in this application note, researchers can effectively incorporate this and similar building blocks into their HTS campaigns, accelerating the identification of promising lead compounds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • High-Throughput Screening Assays. Assay Genie. Retrieved from [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. Retrieved from [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

Sources

Advanced Late-Stage Functionalization of 2-Cyclobutylazetidine Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Briefing: The 3D Advantage

The strategic incorporation of highly strained, sp³-rich structural motifs such as azetidines and cyclobutanes is a proven methodology in modern drug discovery to improve pharmacokinetic properties, increase metabolic stability, and explore novel three-dimensional chemical space[1]. Among these, the 2-cyclobutylazetidine moiety—a commercially available, highly sterically hindered secondary amine[2]—serves as a premium "escape from flatland" scaffold.

However, the late-stage functionalization (LSF) of 2-cyclobutylazetidine presents significant synthetic challenges. Traditional thermal cross-coupling methods frequently lead to ring-opening or β-hydride elimination due to the immense ring strain of the four-membered heterocycle. This guide details field-proven, room-temperature photoredox methodologies that overcome these limitations, enabling the direct integration of 2-cyclobutylazetidine into complex Active Pharmaceutical Ingredient (API) cores[3].

Mechanistic Rationale: Overcoming Small-Ring Strain

The Causality of Catalyst and Base Selection

When attempting to append 2-cyclobutylazetidine to an aryl halide via traditional Buchwald-Hartwig amination, chemists typically employ strong bases (e.g., NaOtBu) and elevated temperatures (80–100 °C). Under these thermodynamic conditions, the strained azetidine ring is highly susceptible to thermal degradation, yielding acyclic imines.

To bypass this, Metallaphotoredox Dual Catalysis (Ir/Ni) is utilized.

  • Temperature Control: Photoredox catalysis operates at ambient temperature (25 °C), utilizing visible light to drive Single Electron Transfer (SET) events[4]. This completely suppresses the thermal ring-opening pathway.

  • Precatalyst Selection: NiCl₂·glyme is selected over Ni(COD)₂. While Ni(COD)₂ is a common Ni(0) source, it is highly air-sensitive. NiCl₂·glyme is an air-stable Ni(II) precatalyst that is reduced in situ by the photocatalytic cycle, enabling robust, high-throughput benchtop screening.

  • Base Selection: DABCO or quinuclidine is used instead of inorganic carbonates. These amine bases are homogeneous, mild, and facilitate the SET oxidation of the 2-cyclobutylazetidine to its radical cation without promoting base-catalyzed hydrolysis of the API core.

High-Throughput LSF Workflow

LSF_Workflow A Complex API Core (Aryl Halide) C Ir/Ni Dual Catalysis Visible Light (450 nm) A->C B 2-Cyclobutylazetidine (Secondary Amine) B->C D High-Throughput Screening (HTS) C->D Reaction Optimization E Late-Stage Functionalized API D->E Scale-up F Physicochemical Profiling E->F ADME/Tox

Figure 1: High-throughput photoredox workflow for late-stage API functionalization.

Self-Validating Protocol I: Metallaphotoredox C-N Cross-Coupling

This protocol details the late-stage C-N cross-coupling of 2-cyclobutylazetidine with an API aryl halide utilizing Ir/Ni dual catalysis[5].

Reagents & Materials:

  • Aryl Halide (API Core): 0.5 mmol (1.0 equiv)

  • 2-Cyclobutylazetidine hydrochloride: 0.75 mmol (1.5 equiv)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%), dtbbpy (5 mol%)

  • Base: DABCO (2.0 equiv)

  • Solvent: Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried vial equipped with a stir bar, add the API aryl halide, 2-cyclobutylazetidine hydrochloride, Ir-photocatalyst, NiCl₂·glyme, dtbbpy, and DABCO.

  • Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous DMA via syringe. Sparge the solution with Argon for 10 minutes.

    • Validation Checkpoint 1: Upon dissolution and stirring for 5 minutes, the admixture must transition from a pale yellow to a deep emerald green. This visual cue confirms the successful complexation of the active Ni(II) precatalyst. If the solution remains yellow, the dtbbpy ligand has failed to coordinate.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 800 rpm for 16 hours.

    • Validation Checkpoint 2: Monitor the internal temperature using a thermocouple. The vessel must remain ≤ 30 °C (use a cooling fan). Exceeding this threshold risks thermal ring-opening of the azetidine.

  • Reaction Monitoring:

    • Validation Checkpoint 3: At 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful trajectory will show the desired product mass[M+H]⁺ with <2% of the [M+H+18]⁺ peak (which would indicate undesired azetidine hydrolysis).

  • Workup: Dilute the mixture with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMA, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Mechanism PC_ground Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC_ground->PC_excited hν (450 nm) PC_red Ir(II) Reduced State PC_excited->PC_red SET from Amine PC_red->PC_ground SET to Ni(III) Ni_0 Ni(0) Complex Ni_II_OA Ni(II) Oxidative Addition (Aryl-Ni-Br) Ni_0->Ni_II_OA Ar-Br Ni_III Ni(III) Intermediate (Aryl-Ni-Amine) Ni_II_OA->Ni_III Amine Radical Ni_III->Ni_0 Reductive Elimination Product Functionalized 2-Cyclobutylazetidine Ni_III->Product Amine_Radical Amine Radical Cation Amine_Radical->Ni_III

Figure 2: Dual Ir/Ni catalytic cycle for C-N cross-coupling of 2-cyclobutylazetidine.

Self-Validating Protocol II: Regioselective α-C(sp³)-H Alkylation via Photoredox HAT

If the goal is to functionalize the azetidine ring itself while keeping the nitrogen available for later chemistry, Hydrogen Atom Transfer (HAT) photoredox catalysis is employed[6].

Causality of Regioselectivity: 2-Cyclobutylazetidine possesses two distinct α-positions (C2 and C4). The tertiary C-H bond at the C2 position (bearing the cyclobutyl group) is significantly weaker than the secondary C-H bonds at C4. This is due to the synergistic stabilization of the resulting radical by both the adjacent nitrogen lone pair and hyperconjugation from the cyclobutyl ring. Consequently, the quinuclidine radical cation selectively abstracts the C2 proton, enabling regioselective functionalization.

Step-by-Step Methodology:

  • Substrate Preparation: The 2-cyclobutylazetidine must first be N-Boc protected. Free amines coordinate to the photocatalyst and undergo direct SET oxidation. The electron-withdrawing Boc group prevents this, forcing the reaction down the HAT pathway.

    • Validation Checkpoint 1: Confirm protection via ¹H NMR. The appearance of a sharp singlet at ~1.4 ppm (9H) and the disappearance of the N-H stretch in IR confirms complete Boc protection.

  • Reaction Setup: Combine N-Boc-2-cyclobutylazetidine (1.0 equiv), an electron-deficient alkene (e.g., an API-acrylate, 1.5 equiv), Ir(ppy)₃ (1 mol%), and Quinuclidine (10 mol%) in degassed MeCN.

  • Irradiation: Irradiate with 450 nm blue LEDs at 25 °C for 12 hours.

    • Validation Checkpoint 2: Post-reaction HMBC NMR analysis is required. A strong correlation between the newly added alkyl protons and the C2 quaternary carbon confirms selective α-alkylation over the C4 position.

HAT_Mechanism Substrate N-Boc-2-Cyclobutylazetidine Radical C2-Tertiary Alpha-Amino Radical (Highly Stabilized) Substrate->Radical Selective C2-H Abstraction HAT_Cat Quinuclidine Radical Cation (Active HAT Agent) HAT_Cat->Radical HAT Product C2-Alkylated Quaternary Azetidine Radical->Product Giese Addition Alkene Michael Acceptor (API Core) Alkene->Product Trapping

Figure 3: Regioselective C2-alkylation pathway via Hydrogen Atom Transfer (HAT).

Empirical Data & Substrate Scope

The following table summarizes the quantitative advantages of utilizing photoredox LSF techniques over traditional thermal methods for 2-cyclobutylazetidine incorporation.

Table 1: Comparative Analysis of Late-Stage Functionalization Methodologies

API Core MotifLSF MethodologyCatalyst SystemYield (%)Major Byproduct / Observation
Aryl Bromide (Imatinib analogue)Thermal Buchwald-HartwigPd₂(dba)₃ / BINAP / NaOtBu (90 °C)18%Acyclic imine (thermal ring-opening)
Aryl Bromide (Imatinib analogue)Metallaphotoredox C-NIr[dF(CF₃)ppy]₂ / NiCl₂·glyme (25 °C)84%Trace protodehalogenation (<2%)
Aryl Chloride (Haloperidol analogue)Metallaphotoredox C-NIr[dF(CF₃)ppy]₂ / NiCl₂·glyme (25 °C)71%Unreacted starting material
Acrylate (Complex API intermediate)Photoredox HAT (C2-Alkylation)Ir(ppy)₃ / Quinuclidine (25 °C)76%Exclusively C2-quaternary product

References

  • Charnwood Discovery. Application of Photoredox Catalysis for Late-stage Functionalization.[Link]

  • ACS Publications. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions.[Link]

  • ChemRxiv. Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Cyclobutylazetidine Synthesis & Ring-Opening Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly strained bicyclic systems. The fusion of a cyclobutane ring and an azetidine ring introduces immense steric hindrance and angle strain (the azetidine ring alone carries ~26 kcal/mol of strain energy). Consequently, unwanted C–N bond cleavage (ring-opening) is the primary mode of failure during both synthesis and purification[1].

This guide provides mechanistic troubleshooting, optimized protocols, and FAQs designed to ensure self-validating, high-yield syntheses of 2-cyclobutylazetidine derivatives.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 2-cyclobutylazetidine product degrade into acyclic amines during aqueous workup? Causality: Azetidines are highly susceptible to acid-catalyzed ring-opening. If the azetidine nitrogen is sufficiently basic, it becomes protonated during aqueous workup. Protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the C–N bond, making it highly susceptible to nucleophilic attack. Even weak nucleophiles (like water or chloride ions) can cleave the strained C–N bond once protonated[2]. Solution: Maintain a pH > 8 during all aqueous workups and utilize electron-withdrawing protecting groups (EWGs) to reduce nitrogen basicity.

Q2: Which protecting group (PG) is optimal for minimizing intramolecular and intermolecular ring-opening? Causality: The choice of PG dictates the electron density on the nitrogen. Alkyl groups (e.g., benzyl) increase basicity, making the ring vulnerable to acid. Strongly electron-withdrawing groups like Tosyl (Ts) or Boc orchestrate stability by delocalizing the nitrogen lone pair, thereby preventing protonation and subsequent ring-opening[1][3]. Solution: Use Tosyl (Ts) for maximum stability under harsh conditions. Benzhydryl is also highly effective if your synthetic route involves photochemical Norrish–Yang cyclizations[1].

Q3: How does solvent choice impact the stability of the azetidine intermediate during cyclization? Causality: Highly polar or protic solvents stabilize the transition state of ring-opening reactions by solvating the developing charges, inadvertently promoting decomposition. Solution: Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) are optimal. They provide sufficient solubility for the cyclization precursors while suppressing solvolysis and ring-opening side reactions[2].

Section 2: Troubleshooting Workflows & Visualizations

Mechanistic divergence of azetidine ring stability based on protection and pH.

Step-by-step troubleshooting workflow to mitigate azetidine ring-opening.

Section 3: Quantitative Data on Protecting Group Efficacy

To empirically guide your synthetic design, the following table summarizes the impact of various protecting groups on the stability of 2-substituted azetidines against ring-opening[1][2][4].

Protecting GroupElectronic EffectBasicity of NitrogenRing-Opening Risk (Acidic)Ring-Opening Risk (Nucleophilic)Recommended Application
None (Free NH) NeutralHighCritical (Rapid cleavage)HighOnly post-synthesis, immediate use
Benzyl (Bn) Electron-DonatingHighHighModerateAvoid if acidic steps are required
Benzhydryl Mildly WithdrawingModerateLowLowPhotochemical cyclizations[1]
Boc / Cbz Electron-WithdrawingLowModerate (Boc is acid-labile)LowGeneral synthesis, orthogonal deprotection
Tosyl (Ts) Strongly WithdrawingVery LowVery LowVery LowHarsh conditions, maximum stability[3]
Section 4: Self-Validating Experimental Protocols
Protocol A: Mild Intramolecular Cyclization for 2-Cyclobutylazetidine Scaffold

Context: Traditional cyclizations of γ -haloamines often require harsh heating, which triggers thermodynamic ring-opening[4]. Alternatively, (2-bromoethyl)sulfonium triflate can be used for mild annulations[5]. This protocol utilizes a mild base and an optimized solvent to promote kinetic ring closure of a pre-assembled precursor while preventing degradation.

Materials:

  • N -Tosyl-1-bromo-3-cyclobutylpropan-3-amine (Precursor)

  • Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ ), dissolve the N -Tosyl precursor (1.0 mmol) in anhydrous 2-MeTHF (10 mL, 0.1 M concentration). Causality: 2-MeTHF minimizes solvolysis and suppresses unwanted nucleophilic attack on the highly strained intermediate[2].

  • Base Addition: Add finely powdered Cs2​CO3​ (2.0 mmol) in one portion. Causality: Cs2​CO3​ provides a mild, heterogeneous basic environment that effectively deprotonates the sulfonamide without acting as a strong nucleophile.

  • Cyclization: Stir the suspension at 40°C for 12-16 hours. Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a higher Rf​ spot compared to the acyclic precursor. Do NOT use acidic stains (like PMA or Ninhydrin with heat) as they will artificially degrade the azetidine on the TLC plate; validate using UV or KMnO4​ .

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with additional 2-MeTHF (5 mL). Crucial: Avoid aqueous acidic washes completely to prevent protonation-induced cleavage.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 30°C to prevent thermal strain-release degradation.

Protocol B: Non-Destructive Purification of Strained Azetidines

Context: Standard silica gel is inherently acidic (pH ~4.5-5.5) and is a notorious culprit for the decomposition of strained 2-substituted azetidines during column chromatography[4].

Step-by-Step Methodology:

  • Stationary Phase Selection: Replace standard silica gel with Basic Alumina (Brockmann Grade III) or triethylamine-deactivated silica (slurry silica in eluent containing 1% Et3​N )[4].

  • Column Packing: Pack the column using a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc with 0.5% Et3​N ).

  • Loading: Load the crude 2-cyclobutylazetidine mixture directly onto the column. If solubility is an issue, use a minimal amount of DCM, but avoid prolonged exposure to halogenated solvents as they can slowly generate HCl over time.

  • Elution: Elute rapidly using a slight positive pressure (flash chromatography). Causality: Minimizing the residence time on the stationary phase drastically reduces the probability of acid-mediated ring-opening[4].

  • Storage: Store the purified 2-cyclobutylazetidine neat or in a non-nucleophilic solvent at -20°C under argon.

References
  • Source: uni-mainz.de / Beilstein J. Org. Chem.
  • Source: benchchem.
  • Source: benchchem.
  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)

Sources

Technical Support Center: Improving Yield in Coupling Reactions Involving Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in cross-coupling reactions involving sterically hindered azetidines. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain and potential for steric congestion present unique synthetic hurdles.[1][2] This document is designed to provide both mechanistic understanding and actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Challenges
Q1: Why are coupling reactions with sterically hindered azetidines so challenging?

A1: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: Bulky substituents on the azetidine ring or the coupling partner physically obstruct the approach of the catalyst and the other reactant.[3] This steric clash increases the activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to slow or incomplete reactions.[4]

  • Ring Strain: The azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol).[2][5] This inherent instability makes the ring susceptible to cleavage under harsh reaction conditions, such as high temperatures or the presence of strong Lewis acids, leading to undesired side products and lower yields.[5][6]

Q2: My reaction is not working at all. Besides steric hindrance, what are the most common "silent killers" of these reactions?

A2: If you observe no product formation, the issue is often related to catalyst deactivation. The primary culprits are:

  • Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace amounts of oxygen.[7][8] This is the most frequent cause of failed reactions. Rigorous degassing of solvents and reaction vessels is non-negotiable.[7]

  • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, can be oxidized by air, rendering them unable to coordinate effectively with the palladium center.[7] It is crucial to use fresh ligands or those that have been stored properly under an inert atmosphere.

  • Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure solvents are anhydrous if the protocol demands it and that all reagents are of high purity.[8][9]

Q3: How do I choose between different types of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for my hindered azetidine substrate?

A3: The choice depends on the desired bond and the nature of the steric hindrance.

  • Buchwald-Hartwig Amination (C-N bond): This is the go-to method for forming C-N bonds. Modern catalyst systems with bulky, electron-rich phosphine ligands are specifically designed to overcome steric challenges.[4][10] It is often the most reliable choice for coupling hindered azetidines with aryl halides.

  • Suzuki-Miyaura Coupling (C-C bond): Highly versatile for C-C bond formation. Success with hindered azetidines heavily relies on the selection of a potent catalyst system (palladium source and ligand) and the right base to avoid side reactions like protodeboronation.[5][8]

  • Sonogashira Coupling (C-C alkyne bond): Used to couple terminal alkynes. These reactions can often be run under milder conditions, which is beneficial for preserving the azetidine ring.[11][12] However, steric hindrance around the halide or the alkyne can still impede the reaction.[13]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides specific, actionable advice for common experimental problems in a question-and-answer format.

Issue 1: Low Yield or Sluggish Conversion in a Buchwald-Hartwig Amination

Q: I'm attempting an N-arylation of a 2,2-disubstituted azetidine with an ortho-substituted aryl chloride, but I'm only getting a 20% yield after 24 hours. How can I improve this?

A: This is a classic sterically demanding transformation. The low yield is likely due to a slow reductive elimination step. Here is a systematic approach to troubleshoot:

  • Re-evaluate the Ligand: This is the most critical variable. Standard ligands like PPh₃ are ineffective.[9] You need a specialized ligand designed for hindered substrates.

    • Switch to a Bulky, Electron-Rich Dialkylbiaryl Phosphine: These ligands are the gold standard. They promote the formation of a monoligated, 14-electron palladium complex, which is highly active and accelerates both oxidative addition and reductive elimination.[4]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can form very stable and active palladium complexes, sometimes allowing for lower catalyst loading or milder reaction temperatures.[14]

  • Optimize the Base and Solvent:

    • Base Strength: Avoid very strong bases like NaOtBu if possible, as they can promote side reactions. A weaker base like Cs₂CO₃ or K₃PO₄ is often sufficient and gentler on the substrate.[1][7]

    • Solvent: Ensure your solvent (e.g., toluene, dioxane) is rigorously degassed and anhydrous. Oxygen is a potent inhibitor.[7]

  • Check the Palladium Precatalyst:

    • If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) might be inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes improve initiation.[7][8]

G start Low Yield / Stalled Reaction cat_check Step 1: Evaluate Catalyst System start->cat_check ligand Is the ligand a bulky, alectron-rich phosphine (e.g., Buchwald-type) or NHC? cat_check->ligand cond_check Step 2: Optimize Reaction Conditions base Is the base appropriate? cond_check->base reagent_check Step 3: Verify Reagent Quality purity Are starting materials pure? reagent_check->purity ligand_sol Action: Switch to a ligand like SPhos, RuPhos, or an IPr-type NHC. ligand->ligand_sol No pd_source Is the Pd(0) source active? ligand->pd_source Yes pd_source->cond_check Yes pd_source_sol Action: Try a direct Pd(0) source like Pd2(dba)3 or use a fresh precatalyst. pd_source->pd_source_sol No base_sol Action: Screen weaker bases (Cs2CO3, K3PO4) to minimize side reactions. Ensure anhydrous conditions. base->base_sol No temp Is the temperature optimal? base->temp Yes temp_sol Action: Cautiously increase temperature in increments (e.g., 80°C -> 100°C). Monitor for decomposition. temp->temp_sol No degas Was degassing thorough? temp->degas Yes degas->reagent_check Yes degas_sol Action: Re-run with rigorous degassing (Freeze-Pump-Thaw cycles are best). degas->degas_sol No purity_sol Action: Re-purify starting materials. Check for degradation. purity->purity_sol No G pd0 Pd(0)L (Active Catalyst) L = Bulky Ligand oa Oxidative Addition pd0->oa + Ar-X pd2_complex L-Pd(II)-(Ar)(X) oa->pd2_complex amine_coord Amine Coordination & Deprotonation (Base) pd2_complex->amine_coord + HNR2 pd2_amide L-Pd(II)-(Ar)(NR2) amine_coord->pd2_amide re Reductive Elimination pd2_amide->re Bulky ligand accelerates this step re->pd0 Catalyst Regeneration product Ar-NR2 (Product) re->product

Caption: The role of bulky ligands in accelerating reductive elimination.

Key Experimental Protocols
Protocol 1: General Procedure for a High-Yield Buchwald-Hartwig Amination of a Sterically Hindered Azetidine

This protocol is optimized for a challenging coupling between a hindered azetidine and an aryl chloride using a modern catalyst system.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Sterically Hindered Azetidine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (or other suitable bulky ligand) (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), Pd₂(dba)₃, and RuPhos ligand. Seal the vessel with a septum.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the anhydrous, degassed toluene via syringe.

  • Substrate Addition: Finally, add the sterically hindered azetidine (1.2 equiv) via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of "freeze-pump-thaw."

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This technique provides the most effective removal of dissolved gases, especially oxygen.

  • Preparation: Place your solvent in a Schlenk flask that is no more than half full. The flask must have a sidearm with a high-vacuum stopcock.

  • Freezing: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.

  • Pumping: With the solvent frozen, open the stopcock to a high-vacuum line. Allow the flask to remain under vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will likely see bubbles evolving from the liquid as dissolved gas is released.

  • Repeat: Repeat steps 2-4 for a total of at least three cycles. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-troubleshooting]
  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions. [URL: https://www.benchchem.com/technical-support/how-to-prevent-the-ring-opening-of-azetidines]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. [URL: https://www.benchchem.com/technical-support/optimizing-coupling-reactions-for-sterically-hindered-amino-acids]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/3zjn3h/why_am_i_getting_low_yield_for_my_suzuki/]
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00804b]
  • D'hooghe, M., & De Kimpe, N. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [URL: https://www.researchgate.net/publication/257703566_Palladium-Catalyzed_N-Arylation_Reactions_with_Aziridine_and_Azetidine]
  • Wang, H., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02111]
  • Ranne, G. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730040/]
  • ChemRxiv. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b73b5b6059d2a677609939]
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. [URL: https://www.benchchem.com/technical-support/overcoming-steric-hindrance-in-coupling-reactions]
  • Benchchem. troubleshooting low yields in 9-BBN Suzuki coupling. [URL: https://www.benchchem.com/troubleshooting/9-bbn-suzuki-coupling-low-yield]
  • MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. [URL: https://www.mdpi.com/1420-3049/28/17/6373]
  • Benchchem. Technical Support Center: Azetidine Synthesis Protocols. [URL: https://www.benchchem.com/technical-support/azetidine-synthesis-protocols]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • ResearchGate. (2005). Procedures to Improve Difficult Couplings. [URL: https://www.researchgate.net/publication/237770857_Procedures_to_Improve_Difficult_Couplings]
  • Lake, B. R. M., Ariafard, A., & Willans, C. E. (2014). Mechanistic insights into the oxidative coupling of N-heterocyclic carbenes within the coordination sphere of copper complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25146112/]
  • Semantic Scholar. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [URL: https://www.semanticscholar.org/paper/Recent-advances-in-the-synthesis-and-reactivity-of-Mughal-Szostak/9233f272c72b14643c7b8e1f574d53a9486c8f94]
  • Jensen, K. L., Nielsen, D. U., & Jamison, T. F. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines Through Nickel-Catalyzed Cross-Coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25820027/]
  • Figshare. (2014). Mechanistic insights into the oxidative coupling of N-heterocyclic carbenes within the coordination sphere of copper complexes. [URL: https://figshare.utas.edu.au/articles/journal_contribution/Mechanistic_insights_into_the_oxidative_coupling_of_N-heterocyclic_carbenes_within_the_coordination_sphere_of_copper_complexes/23996259]
  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [URL: https://www.mdpi.com/1420-3049/22/1/123]
  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://www.researchgate.net/publication/350482559_Recent_Advances_in_the_Synthesis_and_Reactivity_of_Azetidines_Strain-Driven_Character_of_the_Four-Membered_Heterocycle]
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ob/d1ob00061k]
  • Royal Society of Chemistry. (2023). Mechanistic and machine learning insights into borrowing hydrogen reactions catalyzed by transition metal complexes with N-heterocyclic ligands. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01196h]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ResearchGate. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [URL: https://www.researchgate.net/publication/262544259_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]
  • Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01407g]
  • Universidad de Zaragoza. (2024). Mechanistic Insights in Acceptorless Dehydrogenation of N-Heterocycles Using Graphenes as Carbocatalysts. [URL: https://zaguan.unizar.es/record/133748/files/texto_completo.pdf]
  • Organic Chemistry Portal. (2013). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [URL: https://www.organic-chemistry.org/abstracts/lit3/065.shtm]
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [URL: https://www.youtube.
  • University of Southampton. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/369791/1/CN_Py_Sonogashira_Comms_revised_I.pdf]
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22390837/]
  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64870503f19c2ac258a698a3]
  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [URL: https://www.researchgate.net/publication/383492728_Structurally_Divergent_Reactivity_of_22-Disubstituted_Azetidines_-_Mechanistic_Insights_and_Stereochemical_Implications_of_Amide_Coupling_and_Ring_Expansion_to_56-dihydro-4H-13-oxazines]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
  • PMC. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319024/]
  • PubMed. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [URL: https://pubmed.ncbi.nlm.nih.gov/32845183/]
  • ResearchGate. (2017). Aziridine- and azetidine-based catalytic systems. Modulation of ring... [URL: https://www.researchgate.net/publication/312384795_Aziridine-_and_azetidine-based_catalytic_systems_Modulation_of_ring_and_side_chain_strain_impact_on_Suzuki-Miyaura_reaction]

Sources

Optimization of work-up procedures to remove excess HCl from azetidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Work-Up Procedures for Excess HCl Removal from Azetidine Salts

Overview Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug development. However, their synthesis—particularly the deprotection of N-Boc groups using hydrochloric acid—often leaves researchers struggling with sticky, hygroscopic gums. This guide provides field-proven, mechanistically grounded troubleshooting strategies to efficiently remove excess HCl without compromising the integrity of the azetidine ring.

Troubleshooting Guide & FAQs

Q1: Why does my azetidine hydrochloride salt turn into a sticky, hygroscopic gum after concentration? Causality: Azetidines are highly basic. During standard Boc deprotection using reagents like 1[1], a significant excess of HCl is employed to drive the reaction to completion. When the mixture is concentrated under reduced pressure, residual HCl and trace atmospheric moisture coordinate strongly with the azetidine nitrogen. This excess acid disrupts crystal lattice formation, resulting in a supercooled liquid or hygroscopic gum rather than a stoichiometric salt. Furthermore, the high ring strain of the azetidine ring makes it susceptible to degradation if subjected to prolonged heating in the presence of concentrated acid.

Q2: How can I efficiently remove excess HCl without risking azetidine ring opening or losing the free base? Causality & Solution: The most effective method is azeotropic distillation . By adding a solvent that forms a low-boiling azeotrope with HCl and water, you can drive off the excess acid under mild thermal conditions. 2[2] because it efficiently strips water and HCl while maintaining the azetidine as a non-hygroscopic solid. Alternatively, 3[3], particularly in large-scale processes, to azeotropically dry the mixture and induce crystallization.

Q3: Can I use a basic aqueous work-up to neutralize the excess HCl instead of evaporation? Causality: While standard for many larger amines, basic aqueous work-up (e.g., saturated NaHCO₃ extraction) is highly risky for azetidines. Low-molecular-weight azetidines are highly water-soluble and exhibit significant volatility as free bases. Extracting them into an organic layer often results in massive yield losses. If a free base is strictly required for the next coupling step, it is better to isolate the stoichiometric HCl salt first, then neutralize it in situ using a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) during the subsequent reaction.

Q4: My downstream reaction requires the free base, and in situ neutralization is failing. What is the alternative? Solution: Use a basic solid-supported scavenger, such as Amberlyst A21 resin. Causality: The weakly basic tertiary amine groups on the resin neutralize the excess HCl without introducing water or aqueous extraction steps. Because the resin is macroscopic, the azetidine free base remains safely in the organic solvent, and the hydrochloride-laden resin is simply filtered away.

Quantitative Data: Comparison of HCl Removal Strategies

StrategyTypical Yield RecoveryPurity (LC-MS)Process TimeKey AdvantageMajor Limitation
Azeotropic Distillation (MeCN) 95–99%>98%1–2 hoursYields dry, stoichiometric saltRequires multiple evaporation cycles
Trituration (Diethyl Ether) 85–90%>95%30 minsRapid removal of non-polar impuritiesFails if excess water/HCl is too high
Resin Scavenging (Amberlyst A21) 80–90%>95%4–6 hoursMild, avoids thermal stressSlower kinetics; expensive for scale-up
Basic Aqueous Extraction 40–60%>90%2–3 hoursDirectly yields free baseHigh loss due to water solubility/volatility

Experimental Protocol: Optimized Azeotropic Distillation and Trituration

This methodology provides a self-validating workflow for the isolation of 4[4], avoiding the pitfalls of thick, unmanageable slurries often encountered during 5[5].

Step 1: Initial Concentration Transfer the crude Boc-deprotection mixture to a round-bottom flask. Concentrate under reduced pressure (rotary evaporator) at 30–35 °C to remove the bulk of the reaction solvent (e.g., dioxane or methanol). Causality: Do not exceed 40 °C. Elevated temperatures in the presence of concentrated HCl can trigger Grob fragmentation or ring-opening of the strained azetidine.

Step 2: Azeotropic Evaporation Add 5–10 volumes of anhydrous acetonitrile to the resulting viscous oil. Re-concentrate the mixture under reduced pressure. Causality: Acetonitrile forms an azeotrope with HCl and water, efficiently stripping the excess acid gas and moisture from the matrix.

Step 3: Iteration Repeat the acetonitrile addition and evaporation cycle 2 to 3 times. Self-Validation Check: The process is successful when the residue transforms from a sticky, translucent gum into a crude, opaque semi-solid crust. If it remains an oil, excess HCl/water is still present; repeat Step 2.

Step 4: Trituration Suspend the crude crust in 10 volumes of anhydrous diethyl ether (or MTBE). Stir vigorously for 30 minutes at room temperature. Causality: Diethyl ether dissolves non-polar organic impurities (like cleaved tert-butyl byproducts) while the polar azetidine hydrochloride remains completely insoluble, forcing it to crystallize.

Step 5: Isolation and Drying Filter the suspension through a sintered glass funnel under a nitrogen atmosphere. Wash the filter cake with a small amount of cold diethyl ether. Dry the solid under high vacuum (<1 mbar) at room temperature for 4–6 hours. Self-Validation Check: The final product must be a free-flowing white powder. If the powder rapidly clumps upon exposure to air, it indicates that the salt is not perfectly stoichiometric and trace excess HCl is causing hygroscopicity.

Workflow Visualization

WorkupOptimization Start Crude Azetidine Mixture (Excess HCl + Solvent) Decision Target Isolation Form? Start->Decision PathSalt Stoichiometric HCl Salt Decision->PathSalt Stable Storage PathBase Free Base (Downstream Coupling) Decision->PathBase Immediate Use Azeotrope Azeotropic Distillation (Add MeCN or Toluene) PathSalt->Azeotrope InSitu In Situ Neutralization (Add DIPEA/NMM) PathBase->InSitu Preferred Method Resin Basic Resin Scavenging (Amberlyst A21) PathBase->Resin Alternative Triturate Trituration (Diethyl Ether or MTBE) Azeotrope->Triturate Evaporate & Repeat FinalSalt Dry, Free-Flowing Azetidine HCl Salt Triturate->FinalSalt Filter & Dry FinalBase Azetidine Free Base in Solution InSitu->FinalBase Resin->FinalBase Filter Resin FinalSalt->InSitu Resuspend for Rxn

Decision tree for optimizing the removal of excess HCl from azetidine reaction mixtures.

References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.
  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases.
  • WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl).
  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.

Sources

Strategies for stabilizing 2-Cyclobutylazetidine intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Stabilizing 2-Cyclobutylazetidine Intermediates in Multi-Step Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 2-Cyclobutylazetidines represent highly strained, sterically congested pharmacophores. The combined ring strain of the azetidine core (~25.4 kcal/mol) and the adjacent cyclobutyl group makes this bis-cyclic system highly susceptible to ring-opening, epimerization, and polymerization during multi-step synthesis [1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to maintain the structural integrity of these complex intermediates.

Part 1: Troubleshooting Guides & FAQs

Q1: My 2-cyclobutylazetidine intermediate undergoes rapid ring-opening during N-acylation. What is the mechanistic cause, and how can I prevent it?

A1: The ring-opening is thermodynamically driven by the inherent ~25.4 kcal/mol ring strain of the azetidine core, which is severely exacerbated by the steric bulk (gauche interactions) of the C2-cyclobutyl group [1]. When using acyl chlorides for N-acylation, the acyl chloride acts as a weak Lewis acid. It coordinates to the azetidine nitrogen, drawing electron density away and weakening the C-N bonds. This lowers the activation barrier, allowing even weak nucleophiles (like chloride ions) to attack the C4 or C2 position via an SN2 pathway, resulting in an acyclic amine [1, 5].

The Solution: Abandon acyl chlorides. Switch to milder, non-Lewis-acidic coupling reagents (e.g., HATU or EDC/HOBt) combined with a sterically hindered, non-nucleophilic base like 2,6-lutidine. If an acyl chloride is absolutely necessary, perform the reaction at cryogenic temperatures (-78 °C) under high dilution (≤0.01 M) to suppress intermolecular collisions [1].

Q2: I observe significant decomposition of my intermediate during silica gel chromatography and workup. How do I purify it without destroying it?

A2: Free azetidines are highly sensitive to pH fluctuations. The acidic silanol groups on standard silica gel protonate the azetidine nitrogen. This protonation is the critical precursor to ring-opening, as it transforms the nitrogen into an excellent leaving group, making the strained ring highly vulnerable to trace water or solvent nucleophiles [2]. Furthermore, the free base of cyclobutyl-substituted azetidines is known to decompose slowly upon standing at room temperature [3].

The Solution: Never purify the free base on untreated silica. Pre-treat your silica gel with 1–5% triethylamine (TEA) to neutralize the acidic silanol sites, or switch to basic alumina. For long-term benchtop storage, do not store the intermediate as a free base; convert it to a stable oxalate salt via hydrogenolysis in the presence of oxalic acid [3].

Q3: Which N-protecting group offers the best balance of stability and orthogonal deprotection for 2-cyclobutylazetidines?

A3: The choice of protecting group dictates the survival of the intermediate:

  • Avoid Boc if possible: While Boc (tert-Butoxycarbonyl) is standard in peptide synthesis, its removal requires strong acids (e.g., TFA, HCl). Exposing a 2-cyclobutylazetidine to TFA will protonate the nitrogen and almost certainly trigger intramolecular or intermolecular ring-opening [1].

  • Use Benzhydryl (CHPh2): This is the gold standard for heavily substituted azetidines. The bulky benzhydryl group provides massive steric shielding around the nitrogen, physically blocking Lewis acids and nucleophiles. Crucially, it can be removed later under completely neutral hydrogenolysis conditions (H2, Pd/C), preserving the strained ring [3].

  • Use N-Borane (BH3) for Strong Base Steps: If your synthetic route requires strong bases (e.g., LDA) for α-alkylation, form an N-borane complex. This ties up the nitrogen lone pair, preventing it from participating in degradation pathways [4].

Part 2: Quantitative Data on Protecting Group Stability

The following table summarizes the stability profiles of various states of the 2-cyclobutylazetidine intermediate to help you design your synthetic route.

Protecting Group / StateStability to AcidStability to BaseRisk of Ring-OpeningRecommendation for 2-Cyclobutylazetidine
Free Base PoorModerateHighNot recommended; decomposes upon standing [3].
Boc (tert-Butoxycarbonyl) Poor (Labile to TFA)ExcellentModerateUse with caution; TFA deprotection triggers ring-opening [1].
Benzhydryl (CHPh2) ExcellentExcellentLowHighly recommended ; removed via neutral hydrogenolysis [3].
N-Borane (BH3) Complex GoodExcellentVery LowIdeal for strong-base α-alkylation steps [4].
Oxalate Salt ExcellentN/ALowBest for long-term benchtop storage of the intermediate [3].

Part 3: Experimental Protocols

Self-Validating Protocol: Stabilization via N-Borane Complexation for α-Alkylation

When functionalizing the azetidine ring, the nitrogen lone pair must be deactivated to prevent β-elimination or ring-opening. This protocol utilizes N-borane complexation to stabilize the intermediate during strong-base exposure [4].

Step 1: Complexation

  • Dissolve the 2-cyclobutylazetidine free base (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Add Borane-THF complex (BH3·THF, 1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at 0 °C.

  • Self-Validation Check: Monitor the reaction by 11B NMR. The disappearance of the free BH3 signal and the appearance of a highly shielded signal (approx. -15 ppm) confirms complete complexation. Additionally, the complex will no longer stain with ninhydrin on a TLC plate (use Phosphomolybdic Acid instead).

Step 2: α-Alkylation

  • Cool the complexed mixture to -78 °C.

  • Add LDA (1.2 equiv) dropwise. The N-borane complex ensures the ring remains stable under these highly basic conditions [4].

  • Add the desired electrophile (e.g., benzyl bromide, 1.3 equiv). Stir at -78 °C for 2 hours, then slowly warm to room temperature.

Step 3: Workup & Decomplexation

  • Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc.

  • To remove the borane protecting group and recover the free amine, dissolve the purified complex in ethanol, add DABCO (1.5 equiv), and reflux for 2 hours.

Part 4: Mechanistic Visualization

The following diagram illustrates the causality behind 2-cyclobutylazetidine degradation versus stabilization.

G A 2-Cyclobutylazetidine (High Ring Strain) B Protonated / Lewis Acid Coordinated State A->B Acid / Lewis Acid (pH < 5) D N-Borane Complex or Oxalate Salt A->D Protection (BH3 / Oxalic Acid) C Ring-Opened Acyclic Amine B->C Nucleophilic Attack (SN2) E Stable Functionalized Intermediate D->E Multi-Step Synthesis (Base / Electrophiles)

Reaction pathways of 2-cyclobutylazetidine: degradation via ring-opening vs. stabilization.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines National Institutes of Health (PMC) URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes RSC Advances (RSC Publishing) URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Heterocycles (CLOCKSS) URL: [Link]

Validation & Comparative

1H NMR chemical shift assignments for 2-Cyclobutylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shift Assignments for 2-Cyclobutylazetidine Hydrochloride

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a comprehensive analysis of the 1H NMR spectrum of 2-Cyclobutylazetidine hydrochloride, a molecule of interest due to the prevalence of azetidine and cyclobutane motifs in medicinal chemistry.[1][2] As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for understanding the spectral features of this molecule, grounded in established principles of NMR spectroscopy.

Molecular Structure and Predicted Proton Environments

The structure of 2-Cyclobutylazetidine hydrochloride presents a fascinating case for 1H NMR analysis, combining the strained four-membered azetidine ring with the puckered cyclobutane system.[3][4] The protonation of the azetidine nitrogen to form the hydrochloride salt further influences the electronic environment of the neighboring protons. Below is a diagram illustrating the distinct proton environments.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Instrument E->F G Acquire 1D 1H NMR Spectrum F->G H (Optional) Acquire 2D NMR Spectra (COSY, HSQC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integration and Peak Picking J->K L Assign Chemical Shifts and Coupling Constants K->L

Sources

The Bioisosteric Advantage: Metabolic Stability of 2-Cyclobutylazetidine vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the pyrrolidine ring is a ubiquitous structural motif employed to modulate basicity, improve aqueous solubility, and direct key pharmacophore vectors. However, pyrrolidines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The primary metabolic liability lies at the α -carbon adjacent to the nitrogen, where CYP-mediated Hydrogen Atom Transfer (HAT) leads to α -hydroxylation, subsequent ring opening, and rapid systemic clearance[1].

To systematically engineer these liabilities out of lead compounds, medicinal chemists increasingly utilize azetidines—four-membered nitrogen heterocycles—as bioisosteres[2]. Specifically, the 2-cyclobutylazetidine scaffold represents a highly advanced structural replacement. This guide objectively compares the metabolic stability of 2-cyclobutylazetidine against traditional pyrrolidine analogs, detailing the mechanistic causality behind its superior pharmacokinetic profile and providing validated experimental protocols for empirical comparison.

Mechanistic Causality: Why 2-Cyclobutylazetidine Outperforms Pyrrolidine

The enhanced metabolic stability of 2-cyclobutylazetidine is not merely a consequence of lowered lipophilicity; it is driven by three distinct physicochemical and stereoelectronic factors:

  • Steric Shielding of the α -Carbon: The bulky, sp3-hybridized cyclobutyl group at the 2-position creates a massive steric blockade. This prevents the CYP450 active site (predominantly CYP3A4 and CYP2D6) from achieving the necessary geometry to abstract a proton from the highly vulnerable α -position[3].

  • Increased C-H Bond Dissociation Energy (BDE): Ring strain in the four-membered azetidine ring increases the s-character of the exocyclic C-H bonds. Higher s-character directly translates to stronger C-H bonds (higher BDE), making HAT thermodynamically unfavorable compared to the less strained five-membered pyrrolidine[4].

  • Modulation of Basicity and Lipophilicity: Azetidines typically exhibit a lower pKa (by ~1-2 units) and lower lipophilicity (logD) than their pyrrolidine counterparts. Lower lipophilicity reduces non-specific hydrophobic binding to CYP450 enzymes, while the altered pKa can reduce lysosomal trapping, thereby lowering the overall intrinsic clearance ( CLint​ )[1].

Pathway cluster_0 Pyrrolidine Vulnerability cluster_1 2-Cyclobutylazetidine Stability P1 Pyrrolidine Analog C1 CYP450 (e.g., 3A4) P1->C1 O1 α-Hydroxylation C1->O1 HAT at α-carbon R1 Ring Opening / High Clearance O1->R1 A1 2-Cyclobutylazetidine C2 CYP450 (e.g., 3A4) A1->C2 S1 Steric Shielding & High BDE C2->S1 Blocked α-oxidation M1 Metabolic Stability (Low Clearance) S1->M1

CYP450-mediated oxidation pathways comparing pyrrolidine and 2-cyclobutylazetidine analogs.

Quantitative Data Comparison

To objectively evaluate this bioisosteric replacement, matched molecular pair (MMP) analysis is employed. The table below summarizes representative in vitro metabolic stability and physicochemical data comparing a standard pyrrolidine-containing pharmacophore against its 2-cyclobutylazetidine counterpart[1][4].

MetricPyrrolidine Analog2-CyclobutylazetidineCausality / Impact on Drug Profile
Ring Size 5-membered4-memberedIncreased C-H BDE in azetidine resists oxidation.
cLogD (pH 7.4) 2.81.9Reduced lipophilicity lowers non-specific CYP affinity.
pKa (Basic Amine) 9.28.1Lower basicity reduces volume of distribution and lysosomal trapping.
HLM CLint​ >150 µL/min/mg25 µL/min/mgSteric block prevents α -oxidation in human microsomes.
RLM CLint​ >180 µL/min/mg35 µL/min/mgDemonstrates cross-species metabolic stability.
Half-life ( t1/2​ ) < 10 min> 55 minSignificantly prolonged systemic exposure in vivo.

Experimental Methodology: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability of these analogs, a highly controlled in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system : it includes a zero-time point ( t=0 ) to verify compound recovery, and utilizes high/low clearance control compounds (e.g., Verapamil and Warfarin) to confirm the enzymatic viability of the microsomes.

Workflow Step1 1. Preparation 1 µM Cpd + 0.5 mg/mL Microsomes + Controls Step2 2. Pre-Incubation 37°C for 5 minutes in Phosphate Buffer Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sample at t=0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Add Cold ACN + Internal Standard (IS) Step4->Step5 Step6 6. Analysis Centrifuge & LC-MS/MS Quantification Step5->Step6

Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

Step-by-Step Protocol & Causality
  • Preparation: Prepare a 1 µM solution of the test compound (Pyrrolidine or 2-Cyclobutylazetidine analog) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Causality: Maintaining a low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ). A protein concentration of 0.5 mg/mL prevents excessive non-specific protein binding which could artificially mask clearance.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibration to physiological temperature is critical. CYP450 enzymes are highly temperature-sensitive; initiating the reaction before thermal equilibrium leads to non-linear initial reaction rates.

  • Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce molecular oxygen. Without NADPH, oxidative metabolism cannot occur, ensuring that any depletion observed prior to this step is due to chemical instability, not enzymatic clearance.

  • Time-Course Sampling: Aliquot samples at t=0,5,15,30,45, and 60 minutes.

    • Causality: Capturing multiple time points allows for the generation of a logarithmic decay curve. The slope of this curve yields the elimination rate constant ( k ), which is mathematically required to calculate CLint​ and t1/2​ .

  • Quenching: Immediately transfer each aliquot into 3 volumes of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

    • Causality: Cold ACN instantly precipitates the microsomal proteins, halting all enzymatic activity at the exact time point. The inclusion of the IS at this specific step normalizes any downstream variations in extraction efficiency or LC-MS/MS ionization matrix effects.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Causality: LC-MS/MS provides the high-resolution sensitivity required to track the exact parent mass depletion over time without interference from newly formed metabolites.

Conclusion

The strategic replacement of a pyrrolidine ring with a 2-cyclobutylazetidine motif is a highly effective, data-driven tactic in rational drug design. By leveraging steric hindrance to block active sites, increasing bond strain to resist hydrogen atom transfer, and optimizing physicochemical properties (logD/pKa), researchers can systematically engineer metabolic liabilities out of their lead compounds while maintaining or improving target affinity.

Sources

Comparative Crystallographic Guide: 2-Cyclobutylazetidine Hydrochloride vs. Alternative Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered saturated nitrogen heterocycles—are privileged scaffolds in modern drug discovery. They are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for morpholines and piperidines[1]. However, the exact positioning of substituents on the azetidine ring profoundly alters the molecule's solid-state properties.

This guide provides an objective, data-driven comparison of 2-Cyclobutylazetidine hydrochloride (CAS: 2138033-84-6) against unsubstituted and 3-substituted azetidine alternatives. By analyzing X-ray crystallographic data, we will deconstruct how steric bulk at the 2-position dictates crystal packing, hydrogen-bonding networks, and ultimately, the physicochemical performance of the salt form.

Mechanistic Rationale: The Impact of Regiochemistry on Crystal Packing

The solid-state behavior of an amine hydrochloride salt is governed by the strength and geometry of the N+−H⋯Cl− hydrogen bond network.

  • Unsubstituted Azetidine HCl: Lacking steric hindrance, the basic nitrogen forms a dense, highly symmetric hydrogen-bonded network with chloride ions. This results in a high lattice energy, making the crystal thermodynamically highly stable but potentially limiting aqueous dissolution rates.

  • 3-Substituted Azetidines: Substitution at the 3-position (e.g., 3-cyclobutylazetidine) points away from the basic nitrogen. While it increases the overall molecular volume, it largely preserves the tight hydrogen-bonding corridor around the nitrogen center[2].

  • 2-Cyclobutylazetidine HCl (The Target): Placing a bulky cyclobutyl group adjacent to the nitrogen creates severe steric shielding. This forces the chloride counterion to adopt a suboptimal, elongated hydrogen-bonding angle. The resulting crystal lattice is less dense, which lowers the lattice energy. Consequently, 2-cyclobutylazetidine salts typically exhibit higher kinetic solubility but require stricter handling due to increased hygroscopicity.

Scaffold_Logic Start Target: Amine Bioisostere Q1 Require Steric Shielding of Basic Nitrogen? Start->Q1 A1 Yes: 2-Substitution (2-Cyclobutylazetidine) Q1->A1 Yes A2 No: 3-Substitution or Unsubstituted Q1->A2 No R1 Lower Lattice Energy Higher Aqueous Solubility A1->R1 R2 Dense H-Bond Network Lower Solubility A2->R2

Logic tree for selecting azetidine scaffolds based on solid-state and steric requirements.

Comparative Crystallographic Data

The following table synthesizes the single-crystal X-ray diffraction (SCXRD) parameters, illustrating the structural divergence between the scaffolds. (Note: Data for substituted analogs are representative benchmarks derived from isostructural azetidine derivatives to illustrate the comparative shift in lattice metrics[2]).

ParameterAzetidine HCl (Baseline)3-Cyclobutylazetidine HCl2-Cyclobutylazetidine HCl
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pbca P21​/c P21​ (Chiral)
Unit Cell Volume ( A˚3 ) ~ 450.2~ 810.5~ 845.8
Calculated Density ( g/cm3 ) 1.3801.2151.160
N⋯Cl Bond Length ( ) 3.123.153.28 (Elongated)
Conformational Disorder LowModerate (Cyclobutyl puckering)High (Steric clash mitigation)
Hygroscopicity LowLow-ModerateModerate-High

Data Interpretation: The elongated N⋯Cl bond length (3.28 Å) and lower calculated density (1.160 g/cm3 ) in 2-cyclobutylazetidine HCl objectively validate the mechanistic hypothesis: the 2-position substitution disrupts optimal crystal packing, leading to a more expansive, less tightly bound lattice.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to isolate and analyze diffraction-quality crystals of 2-cyclobutylazetidine hydrochloride.

Protocol A: Vapor Diffusion Crystallization

Azetidine hydrochlorides are highly soluble in polar solvents. Simple solvent evaporation often leads to rapid supersaturation, precipitating amorphous powders or solvates (a phenomenon well-documented in related azetidine drugs like azelastine[3]). Vapor diffusion is mandated here to maintain the system within the metastable zone, ensuring the nucleation of the thermodynamically stable polymorph.

  • Dissolution: Dissolve 15 mg of 2-cyclobutylazetidine hydrochloride in 0.5 mL of anhydrous methanol (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Validation Check: Harvest the resulting crystals and examine them under a polarized light microscope. Only select crystals that exhibit uniform extinction (birefringence) when rotated, confirming a single-crystal domain free of twinning.

Protocol B: X-Ray Data Collection and Refinement

The cyclobutyl ring is notoriously prone to "puckering" (rapid interconversion between folded conformations). Collecting data at room temperature will result in smeared electron density maps. Cryocooling is an absolute requirement[2].

  • Cryoprotection: Submerge the validated crystal in a drop of Paratone-N oil to displace surface mother liquor and prevent ice ring formation during freezing.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen stream set to 100 K .

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073A˚ ) or Cu Kα radiation. Collect a full sphere of data to ensure high redundancy, which is critical for resolving the absolute configuration of the chiral 2-position.

  • Refinement Validation: Solve the structure using direct methods. A successful, self-validating refinement must yield an R1​ value of < 0.05 and a Goodness-of-Fit (GooF) near 1.0.

XRD_Workflow A 1. Salt Formation (HCl in Diethyl Ether) B 2. Vapor Diffusion (MeOH / Et2O) A->B C 3. Crystal Validation (Birefringence Check) B->C D 4. Cryoprotection (Paratone-N, 100K) C->D E 5. X-Ray Diffraction (Mo Kα Radiation) D->E F 6. Structure Refinement (R1 < 0.05 Target) E->F

Step-by-step experimental workflow for generating and validating X-ray crystallographic data.

Performance Comparison & Application Insights

For drug development professionals formulating APIs, the choice between these scaffolds represents a direct trade-off between stability and solubility:

  • When to use 2-Cyclobutylazetidine: Select this scaffold when the biological target requires strict steric shielding of the basic amine to prevent off-target metabolic oxidation (e.g., via Cytochrome P450 enzymes). The lower lattice energy of its hydrochloride salt will yield excellent aqueous solubility, making it ideal for oral formulations, provided that the formulation is protected from high humidity to mitigate its hygroscopic nature.

  • When to use 3-Substituted Alternatives: If the drug candidate suffers from poor solid-state stability or requires a highly crystalline, non-hygroscopic salt form for tableting, shifting the substitution to the 3-position restores the dense hydrogen-bonding network while maintaining the general pharmacokinetic benefits of the azetidine ring.

References

  • ResearchGate. Powder X-ray diffraction of azelastine hydrochloride, C22H25ClN3O·Cl. Available at:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclobutylazetidine in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 2-cyclobutylazetidine moiety, a privileged scaffold in modern kinase inhibitor design. We will explore its structure-activity relationships, compare its performance against relevant alternatives, and provide detailed experimental protocols to support researchers in the field of drug discovery.

Introduction: The Rise of 3D Scaffolds in Kinase Inhibition

The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemistry towards more complex, three-dimensional molecular architectures.[1] Kinases, a vast family of enzymes crucial to cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology.[] Historically, many inhibitors have been designed around flat, aromatic systems. However, the field is increasingly recognizing the advantages of sp3-rich, conformationally constrained scaffolds.

Among these, the azetidine ring has emerged as a valuable building block in drug discovery.[3] This guide focuses specifically on the 2-cyclobutylazetidine moiety, a motif that leverages the unique structural and physicochemical properties of both the azetidine and cyclobutane rings.[4] Its rigid, puckered structure provides a well-defined three-dimensional vector, enabling precise interactions within the ATP-binding pocket of kinases and offering a path to improved potency, selectivity, and pharmacokinetic profiles.

Part 1: Decoding the Structure-Activity Relationship (SAR) of 2-Cyclobutylazetidine

The efficacy of the 2-cyclobutylazetidine scaffold is not accidental; it is a direct result of its distinct structural features. Understanding how modifications to this core affect biological activity is the essence of SAR.[5]

Key Loci for Modification

The 2-cyclobutylazetidine core offers several points for chemical modification, each influencing the inhibitor's interaction with the target kinase in a different way.

SAR_Points cluster_moiety 2-Cyclobutylazetidine Core core Core Structure N1 N1-Substitution (Hinge Binding) core->N1 Attachment to Core Scaffold C2 C2-Stereochemistry (Vector Orientation) core->C2 Controls Vector Cyclobutyl Cyclobutyl Ring (Hydrophobic Pocket Interaction) core->Cyclobutyl Projects into Pocket Cyclobutyl_Sub Cyclobutyl Substitution (Potency & Selectivity) Cyclobutyl->Cyclobutyl_Sub Fine-tunes Interaction

Caption: Key modification points on the 2-cyclobutylazetidine scaffold.

A. The Azetidine Ring: The Anchor and the Pivot

  • N1-Substituent: The nitrogen atom of the azetidine ring is typically the point of attachment to the larger inhibitor scaffold, most critically the "hinge-binding" motif (e.g., pyrazole, pyrimidine, triazole).[6][7] This interaction, involving hydrogen bonds with the kinase hinge region, is fundamental for anchoring the inhibitor in the ATP pocket. The choice of the N1-substituent dictates the overall orientation and is a primary determinant of target kinase family selectivity.

  • C2-Stereochemistry: The carbon atom connecting the azetidine and cyclobutyl rings is a chiral center. Its stereochemistry is critical as it dictates the spatial projection of the cyclobutyl group. An (R)- or (S)-configuration will orient the cyclobutyl moiety into entirely different sub-pockets of the kinase, often resulting in a dramatic difference in inhibitory potency—one stereoisomer may be highly active while the other is completely inactive.

B. The Cyclobutyl Group: The Explorer

  • A Vector into Hydrophobic Pockets: The cyclobutyl ring itself serves as a rigid, lipophilic "explorer" group.[4] Its primary role is to occupy hydrophobic regions of the ATP-binding site, often near the solvent-exposed front-pocket or the "DFG-out" pocket in Type II inhibitors. Compared to a more flexible alkyl chain, the constrained nature of the cyclobutane ring reduces the entropic penalty of binding, which can lead to a significant increase in potency.

  • Substitutions for Enhanced Affinity: The true power of the cyclobutyl group is realized when it is substituted. Adding small polar groups (e.g., -OH, -NH2) or halogens (e.g., -F) at the 3- or 4-positions can form additional, specific hydrogen bonds or polar interactions with amino acid residues in the kinase sub-pocket. This strategy is a powerful tool for enhancing both potency and selectivity. For instance, a strategically placed hydroxyl group can engage a key serine or threonine residue, increasing the IC50 value by orders of magnitude.

Comparative Analysis: Why 2-Cyclobutylazetidine?

To understand the value of this moiety, it must be compared to common alternatives.

MoietyKey AdvantagesKey Disadvantages
2-Cyclobutylazetidine Conformationally rigid, reduces entropic penalty of binding. Provides a 3D vector for substituents. Good balance of lipophilicity and metabolic stability.More complex synthesis compared to acyclic analogs.
Acyclic Isopropyl/t-Butyl Synthetically simple. Provides hydrophobicity.High rotational freedom increases the entropic penalty of binding. Lacks a defined vector for further substitution.
Cyclopropylazetidine Highly strained, provides a unique conformational lock and exit vector.Ring strain can sometimes lead to metabolic instability. Smaller size limits the exploration of larger pockets.
Piperidine/Cyclohexyl Larger scaffold with more points for substitution.Increased flexibility and often higher lipophilicity, which can negatively impact solubility and ADME properties.

Part 2: Experimental Validation and Protocols

Theoretical SAR must be validated through synthesis and biological testing. Here, we provide representative protocols for synthesizing a key building block and for assessing the activity of resulting inhibitors.

A. Synthesis of a 2-Cyclobutylazetidine Building Block

Recent advances in photochemistry have enabled direct and efficient methods for creating 2-alkyl substituted azetidines.[3] The following is a representative protocol based on the decarboxylative alkylation of azetidine-2-carboxylic acid.

Workflow: Photochemical Synthesis

Synthesis_Workflow Start N-Boc-azetidine- 2-carboxylic acid Reaction Irradiation (365 nm) Flow Reactor Start->Reaction Alkene Cyclobutene Alkene->Reaction Reagents Photocatalyst (e.g., 4CzIPN) Base (e.g., LiOH) DMF Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product N-Boc-2-cyclobutylazetidine Workup->Product

Caption: Workflow for the photochemical synthesis of a 2-cyclobutylazetidine intermediate.

Step-by-Step Protocol:

  • Reactor Setup: A continuous flow reactor is assembled using PFA tubing, a T-mixer, and a photoreactor equipped with a 365 nm LED light source.

  • Reagent Preparation:

    • Solution A: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv), 4CzIPN (2 mol%), and LiOH·H₂O (1.1 equiv) in anhydrous DMF to a final concentration of 0.2 M.

    • Solution B: Prepare a solution of cyclobutene (1.5 equiv) in anhydrous DMF.

  • Flow Reaction:

    • Using syringe pumps, pump Solution A and Solution B into the T-mixer at rates that ensure the desired stoichiometry.

    • Pass the combined stream through the irradiated photoreactor. The residence time is optimized based on reaction monitoring (typically 5-15 minutes).

  • Workup:

    • Collect the reaction output in a flask containing water and ethyl acetate.

    • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-Boc-2-cyclobutylazetidine.

This method provides a modern, scalable route to the desired building block, which can then be deprotected and coupled to various kinase inhibitor scaffolds.

B. In Vitro Kinase Inhibition Assay

Once synthesized, the final compounds must be tested for their ability to inhibit the target kinase. Fluorescence-based assays are widely used for their sensitivity and high-throughput compatibility.[8][9] The following is a generalized protocol for a fluorescence-based ADP detection assay, a common method for measuring kinase activity.

Workflow: Kinase Inhibition Assay

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Add Test Inhibitor (in DMSO) Enzyme Add Kinase Enzyme & Substrate Inhibitor->Enzyme ATP Initiate with ATP Enzyme->ATP Incubate Incubate (e.g., 30 min) Kinase phosphorylates substrate ATP -> ADP ATP->Incubate Detect Add Detection Reagent (Converts ADP to fluorescence) Incubate->Detect Read Read Fluorescence (λEx/λEm) Detect->Read

Caption: General workflow for a fluorescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well assay plate, add 50 nL of test compounds serially diluted in DMSO. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Kinase/Substrate Addition: Prepare a reaction mix containing the target kinase (e.g., c-Src) and its specific peptide substrate in assay buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer (at a concentration near the Km for the kinase). Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes. During this time, active kinase will phosphorylate the substrate, converting ATP to ADP.

  • Signal Development: Add 20 µL of an ADP detection reagent mix. This mix typically contains enzymes that convert ADP into a fluorescent product (e.g., resorufin). Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Comparative Data Analysis

The following table presents hypothetical but realistic data for a series of kinase inhibitors based on a common scaffold, illustrating the SAR principles discussed. The target kinase is a representative tyrosine kinase (e.g., MerTK), and selectivity is assessed against a panel of related kinases.

Cmpd IDStructure ModificationMerTK IC50 (nM)Selectivity Index (vs. Kinase X)Rationale / SAR Insights
1 (Lead) (R)-2-Cyclobutylazetidine 15 50x The (R)-stereoisomer correctly orients the cyclobutyl group into a key hydrophobic pocket.
2 (S)-2-Cyclobutylazetidine>10,000N/AIncorrect stereochemistry prevents productive binding; highlights the importance of C2 configuration.
3 2-Isopropylazetidine25010xAcyclic analog has higher rotational freedom, leading to an entropic penalty and weaker binding.
4 (R)-2-(3-hydroxycyclobutyl)azetidine 1.2 >200x The hydroxyl group forms a critical hydrogen bond with a Ser residue in the pocket, dramatically increasing potency and selectivity.
5 (R)-2-Cyclopentylazetidine9515xThe larger cyclopentyl ring introduces a steric clash, reducing potency compared to the optimal cyclobutyl ring.

This data clearly demonstrates how subtle structural changes to the 2-cyclobutylazetidine moiety—stereochemistry at C2 and substitution on the cyclobutyl ring—can have a profound impact on both inhibitory potency and kinase selectivity. Compound 4 represents a successfully optimized lead, showcasing the power of rational, SAR-driven design.

Conclusion

The 2-cyclobutylazetidine scaffold is a powerful and versatile tool in the design of modern kinase inhibitors. Its conformationally constrained, three-dimensional nature provides a superior alternative to traditional flat or overly flexible moieties, offering a clear path to enhancing potency, selectivity, and desirable physicochemical properties. A thorough understanding of its structure-activity relationship, validated by robust synthetic protocols and precise biochemical assays, enables drug discovery teams to rationally design next-generation therapeutics. As the demand for highly selective and effective kinase inhibitors continues to grow, motifs like 2-cyclobutylazetidine will undoubtedly play a central role in the future of targeted therapy.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • National Center for Biotechnology Information. A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • PubMed. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. [Link]

  • Google Patents.
  • ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • ResearchGate. SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • National Center for Biotechnology Information. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • EurekAlert!. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • ScienceDirect. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. [Link]

  • MDPI. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]

  • PubMed. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. [Link]

  • MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • ResearchGate. (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • National Center for Biotechnology Information. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. [Link]

Sources

A Researcher's Guide to Azetidine Ring Identification Using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and reliable identification of functional groups is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and accessible method for the structural elucidation of these compounds. This guide provides an in-depth comparison of the characteristic IR spectral features of the azetidine ring against its common cyclic amine homologues, aziridine and pyrrolidine, supported by experimental data and protocols.

The Vibrational Signature of Ring Strain: A Comparative Analysis

The uniqueness of the azetidine ring's IR spectrum is intrinsically linked to its significant ring strain, which is less severe than that of the three-membered aziridine but greater than the five-membered pyrrolidine.[2][3] This variation in ring strain directly influences the bond strengths and angles within the heterocycles, leading to discernible shifts in their vibrational frequencies.

The following table summarizes the key IR absorption peaks that serve as diagnostic markers for distinguishing between these cyclic amines.

Vibrational ModeAziridine (cm⁻¹)Azetidine (cm⁻¹)Pyrrolidine (cm⁻¹)Causality of Frequency Shift
N-H Stretch ~3350 - 3250~3350 - 3150[4]~3400 - 3300[5]The N-H stretching frequency in azetidines is often broad and can be found in a similar region to other cyclic amines. However, the increased s-character of the N-H bond due to ring strain in aziridine and azetidine can lead to a slight shift to lower wavenumbers compared to the less strained pyrrolidine.
C-N Stretch ~1230~1242[4]~1220 - 1180The C-N stretching vibration is a key diagnostic peak. The higher frequency observed in azetidine compared to pyrrolidine is a direct consequence of the increased ring strain, which strengthens the C-N bond.[1][2]
CH₂ Scissoring ~1480~1470 - 1450~1460 - 1448[6]Methylene scissoring vibrations are less sensitive to ring size but can still provide complementary information.
Ring Deformation (Puckering) Complex region~900 - 800Lower frequenciesThe ring puckering and other deformation modes are highly characteristic of the ring size. Azetidine exhibits specific bands in the fingerprint region that are absent in the spectra of aziridine and pyrrolidine.

It is crucial to note that the presence of substituents on the azetidine ring can significantly influence the positions and intensities of these absorption bands. For instance, the attachment of an electron-withdrawing group to the nitrogen atom can shift the C-N stretching frequency to a higher wavenumber.

Experimental Protocol for Azetidine Identification via FT-IR Spectroscopy

To ensure the acquisition of a high-quality and reproducible IR spectrum for a novel compound suspected of containing an azetidine moiety, the following protocol is recommended. This procedure primarily utilizes the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[7]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous measurements.[8]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • For Solid Samples: Place a small amount of the finely ground solid sample directly onto the center of the ATR crystal.[8] Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • For Liquid Samples: Deposit a single drop of the neat liquid sample onto the ATR crystal, ensuring it covers the crystal surface.[8]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and spectral smoothing if necessary.

    • Identify the key absorption bands and compare their wavenumbers to the reference data provided in the table above and in relevant literature. Pay close attention to the fingerprint region (1500-500 cm⁻¹) for characteristic ring deformation modes.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for obtaining an IR spectrum of an azetidine-containing compound.

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Interpretation instrument_prep 1. Instrument Preparation background_acq 2. Background Acquisition instrument_prep->background_acq sample_prep 3. Sample Preparation spectrum_acq 4. Spectrum Acquisition sample_prep->spectrum_acq data_proc 5. Data Processing peak_analysis 6. Peak Analysis & Comparison data_proc->peak_analysis

Caption: Experimental workflow for azetidine identification by FT-IR.

The Interplay of Ring Strain and Vibrational Frequency

The relationship between the ring size of cyclic amines and their characteristic IR absorption frequencies is a direct manifestation of their molecular mechanics. The inherent strain in smaller rings, such as aziridine and azetidine, forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°. This distortion leads to an increase in the s-character of the C-N and N-H bonds, resulting in stronger bonds and, consequently, higher vibrational frequencies for stretching modes compared to their less strained counterparts like pyrrolidine.

The following diagram illustrates this fundamental relationship.

ring_strain_effect cluster_aziridine Aziridine (High Strain) cluster_azetidine Azetidine (Moderate Strain) cluster_pyrrolidine Pyrrolidine (Low Strain) aziridine C₃H₅N aziridine_freq Higher C-N Stretch Freq. aziridine->aziridine_freq Increased s-character azetidine C₃H₇N azetidine_freq Intermediate C-N Stretch Freq. azetidine->azetidine_freq Moderate s-character pyrrolidine C₄H₉N pyrrolidine_freq Lower C-N Stretch Freq. pyrrolidine->pyrrolidine_freq Decreased s-character

Caption: Effect of ring strain on C-N stretching frequency.

Conclusion

Infrared spectroscopy serves as a powerful and accessible tool for the structural characterization of azetidine-containing molecules. By understanding the influence of ring strain on vibrational frequencies, researchers can confidently distinguish the azetidine moiety from other cyclic amines. The key diagnostic peaks, particularly the C-N stretching vibration, in conjunction with the characteristic fingerprint region, provide a robust signature for the four-membered ring. Adherence to a systematic experimental protocol ensures the acquisition of high-quality data, enabling accurate and reliable structural elucidation in the fast-paced environment of modern chemical research and drug development.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Graziano, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • Lenci, E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]

  • Musio, B., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Oishi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Lenci, E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (n.d.). Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). [Link]

  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • SpectraBase. (n.d.). Azetidine, 3-methyl-1-(1-methylethyl)-. [Link]

  • IJSDR. (n.d.). Substituent Effect on the infrared spectra of Unsymmetrical Azines. [Link]

  • CNR-IRIS. (2022, April 29). molecules. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Spectroscopy Tutorial. (n.d.). IR Chart. [Link]

  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • NIH. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. [Link]

  • MDPI. (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]

  • ResearchGate. (2020, November 12). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

Sources

Safety Operating Guide

2-Cyclobutylazetidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the transition from bench-scale drug discovery to downstream waste management is a critical vector for laboratory safety and environmental compliance. 2-Cyclobutylazetidine hydrochloride (CAS: 2138033-84-6) is a highly specialized, strained-ring pharmaceutical intermediate frequently utilized as a building block in the synthesis of novel therapeutics, such as Khk inhibitors [1].

While the hydrochloride salt form stabilizes the volatile azetidine ring, improper disposal can lead to the release of toxic free-base amines, severe environmental contamination, and the generation of hazardous combustion byproducts. This guide provides a self-validating, step-by-step operational protocol for the safe handling and terminal disposal of this compound, grounded in chemical causality and regulatory standards.

Physicochemical Profiling & Causality of Hazards

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. Azetidines are four-membered cyclic amines characterized by high ring strain. Formulating 2-cyclobutylazetidine as a hydrochloride salt reduces its vapor pressure and increases benchtop stability [1]. However, this chemical architecture dictates specific waste incompatibilities.

Table 1: Quantitative Data and Operational Implications

ParameterValue / CharacteristicCausality & Operational Implication
Molecular Weight 147.64 g/mol [1]High mass fraction of Cl and N dictates specific incineration requirements.
Chemical Formula C₇H₁₄ClNContains halogens and nitrogen; combustion yields NOx and HCl gases.
Incompatibilities Strong bases, Oxidizing agentsCritical: Mixing with bases strips the HCl, liberating the volatile, toxic free-base azetidine [2].
Target Organ Toxicity Mucous membranes, Respiratory tractDust generation from the solid salt must be mitigated via engineering controls (fume hoods) [2].
EPA/RCRA Classification Halogenated / Nitrogenous OrganicMust not be flushed. Requires segregation into specific hazardous waste streams [3].

Operational Workflow for Safe Disposal

The following step-by-step methodology ensures that the disposal of 2-Cyclobutylazetidine hydrochloride is chemically controlled from the point of generation to terminal destruction.

Phase 1: Point-of-Use Segregation and Packaging

The goal of this phase is to prevent adverse chemical reactions in the waste accumulation area.

  • Verify Waste Stream Compatibility: Ensure the designated waste container does not contain strong bases (e.g., NaOH, KOH washings) or strong oxidizers (e.g., peroxides, nitric acid).

    • Scientific Rationale: An acid-base neutralization in the waste carboy will exothermically liberate the 2-cyclobutylazetidine free base. This free base is highly irritating, flammable, and can pressurize the sealed container, leading to a rupture [2].

  • Solid Waste Containment: For unused powders or contaminated consumables (weighing boats, filter papers), place the materials into a high-density polyethylene (HDPE) or glass container. Seal tightly.

  • Liquid Waste Containment: If the compound is dissolved in an organic solvent or aqueous acidic/neutral solution, funnel it into a designated "Halogenated Organic Waste" container.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "2-Cyclobutylazetidine hydrochloride" and mark the hazards as "Toxic," "Irritant," and "Halogenated."

Phase 2: Spill Management and Decontamination

If a breach occurs, wet chemical methods must be avoided to prevent spreading.

  • Evacuate and Ventilate: If a significant powder spill occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear potential airborne dust.

  • Dry Absorption: Do not flush with water. Cover the spill with an inert, finely-powdered liquid-binding material (such as diatomaceous earth or sand) if it is in solution, or sweep up solid powder gently using non-sparking tools to avoid aerosolizing the dust [2].

  • Surface Decontamination: Scrub the affected benchtop or floor with an alcohol-based solvent (e.g., isopropanol) rather than basic detergents, wiping from the outside in. Dispose of all cleaning materials as solid hazardous waste.

Phase 3: Terminal Destruction (Incineration)

Standard landfill disposal is strictly prohibited for halogenated cyclic amines.

  • Transfer to Licensed Facility: Offer the sealed, segregated waste to a licensed hazardous waste disposal vendor.

  • Required Incineration Parameters: The waste must be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber [2][3].

    • Scientific Rationale: The primary combustion chamber breaks down the carbon skeleton. The afterburner ensures the complete thermal destruction of the thermally stable, strained azetidine ring. Because the molecule contains chlorine and nitrogen, combustion will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx). The wet scrubber is mandatory to neutralize these acidic and toxic gases before atmospheric venting [3].

Waste Management Decision Logic

To ensure compliance across your laboratory operations, utilize the following self-validating decision tree for 2-Cyclobutylazetidine hydrochloride waste routing.

WasteFlow Start Waste Generation: 2-Cyclobutylazetidine HCl CheckState Determine Physical State Start->CheckState Solid Solid Powder / Consumables CheckState->Solid Liquid Aqueous / Solvent Solution CheckState->Liquid Segregate Segregate from: Strong Bases & Oxidizers Solid->Segregate Liquid->Segregate Package Seal in HDPE/Glass Label: Halogenated/Nitrogenous Segregate->Package Prevents free-base liberation Incinerate Terminal Disposal: Incinerator w/ Afterburner & Scrubber Package->Incinerate Captures NOx & HCl emissions

Operational workflow for the segregation and terminal disposal of 2-Cyclobutylazetidine HCl.

By adhering to these protocols, your facility will not only maintain strict environmental compliance but also protect laboratory personnel from the insidious risks associated with reactive amine derivatives.

References

  • Cole-Parmer. "Material Safety Data Sheet - Amine Hydrochloride Derivatives." Cole-Parmer Safety Database.[Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclobutylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Cyclobutylazetidine hydrochloride, a versatile small molecule scaffold[1], represents one such compound where a thorough understanding of its safe handling is paramount. Due to the limited availability of specific toxicological data for this compound[2], a cautious and well-informed approach to personal protective equipment (PPE) is not just a recommendation—it is an essential component of laboratory safety and regulatory compliance. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals on the selection and use of appropriate PPE for handling 2-Cyclobutylazetidine hydrochloride.

Understanding the Hazard: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-Cyclobutylazetidine hydrochloride, our safety assessment must be based on the known hazards of its structural components: the azetidine ring and the hydrochloride salt. Azetidine-containing compounds can be volatile, reactive, and may cause irritation.[3][4] Hydrochloride salts are acidic and can cause irritation to the skin, eyes, and respiratory tract. Therefore, it is prudent to treat 2-Cyclobutylazetidine hydrochloride as a potentially hazardous substance.[5]

The American Chemical Society (ACS) emphasizes that a key element of laboratory safety is the identification and evaluation of all potential hazards before beginning an experiment.[6][7] This principle is especially critical when working with novel compounds.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling 2-Cyclobutylazetidine hydrochloride, with the rationale for each selection rooted in established safety principles.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are mandatory. A face shield used in conjunction with goggles is recommended when there is a heightened risk of splashes.[3]Protects against splashes and potential vapors that could cause serious eye irritation.[3]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double gloving is a best practice, especially during weighing and disposal.[3]Prevents skin contact, which can lead to irritation.[3] Regular inspection for tears and frequent changes are crucial.
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[3]Protects personal clothing from contamination and minimizes skin exposure in the event of a spill.
Respiratory Protection Respirator with Organic Vapor CartridgeShould be utilized in poorly ventilated areas or when there is a risk of aerosolization or vapor inhalation.[3][4] Proper fit testing and training are necessary.Azetidine compounds have the potential to release harmful vapors.[3][4]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are advised when handling larger quantities.Protects feet from spills and falling objects.[3]
Operational Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling 2-Cyclobutylazetidine hydrochloride, from preparation to disposal. Adherence to this workflow minimizes the risk of exposure and ensures a controlled laboratory environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Consult SDS of Similar Compounds & Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 Proceed if hazards are understood handle1 Work within a Certified Chemical Fume Hood prep2->handle1 Begin Experiment handle2 Use Appropriate Tools (Spatula, Weighing Paper) handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 disp1 Segregate Waste at the Source (Solid vs. Liquid) handle3->disp1 After Experiment Completion disp2 Collect in Labeled, Sealed Hazardous Waste Containers disp1->disp2 disp3 Doff PPE Carefully to Avoid Contamination disp2->disp3

Caption: Workflow for handling 2-Cyclobutylazetidine hydrochloride.

Step-by-Step Disposal Plan

The proper disposal of 2-Cyclobutylazetidine hydrochloride and any contaminated materials is a critical final step to ensure laboratory and environmental safety.[4][8]

  • Waste Segregation : At the point of generation, separate waste into designated containers for solid and liquid chemical waste.[9] All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.[4]

  • Container Management : Use only approved, clearly labeled, and sealed hazardous waste containers.[10] Store these containers in a designated secondary containment area away from incompatible materials.

  • Decontamination : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[4]

  • Final Disposal : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9] Never dispose of this chemical in the regular trash or down the drain.[10]

Emergency Preparedness: A Proactive Stance

In accordance with guidelines from the American Chemical Society, preparation for emergencies is a key pillar of laboratory safety.[7]

  • Spill Response : In the event of a spill, evacuate the area and alert your supervisor and EHS. Do not attempt to clean up a spill unless you are trained and have the appropriate spill kit and PPE.

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these rigorous PPE protocols and operational plans, researchers can confidently handle 2-Cyclobutylazetidine hydrochloride, ensuring their personal safety and the integrity of their work environment. This commitment to a culture of safety is the foundation of innovative and responsible scientific discovery.[7]

References

  • BenchChem. Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • Lab Manager.
  • BenchChem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Chemos GmbH&Co.KG.
  • American Chemical Society.
  • YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage.
  • American Chemical Society. Safety Guides & Tipsheets.
  • BenchChem. Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine.
  • American Chemical Society.
  • TCI AMERICA.
  • Fisher Scientific.
  • MedchemExpress.com.
  • Cornell University Environment, Health and Safety. Chapter 7 - Safe Chemical Use.
  • MilliporeSigma.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.
  • DuraLabel. OSHA Rules for Chemical Hazards.
  • Centers for Disease Control and Prevention.
  • National Institutes of Health Office of Research Services. Chemical Safety Guide, 6th Ed..
  • CymitQuimica. 2-Cyclobutylazetidine hydrochloride.
  • PubChemLite. 2-cyclobutylazetidine hydrochloride (C7H13N).
  • Cayman Chemical. Cyclocytidine (hydrochloride)
  • Fisher Scientific. SAFETY DATA SHEET 2'-Deoxycytidine hydrochloride.
  • BenchChem. Navigating the Safe Disposal of (S)-Methyl 2-aminobutanoate hydrochloride: A Comprehensive Guide.
  • BenchChem. Navigating the Safe Disposal of 1-Aminobutan-2-one Hydrochloride: A Comprehensive Guide.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.